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  • Product: 2-C-Methyl-D-ribonic acid
  • CAS: 7473-35-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on 2-C-Methyl-D-ribonic Acid as a Degradation Product of D-Fructose

Intended Audience: Researchers, scientists, and drug development professionals. Abstract The degradation of D-fructose under various processing and storage conditions is a complex process that yields a diverse array of c...

Author: BenchChem Technical Support Team. Date: February 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

The degradation of D-fructose under various processing and storage conditions is a complex process that yields a diverse array of chemical entities. Among these, 2-C-methyl-D-ribonic acid, a branched-chain sugar acid, represents a significant product of alkaline-induced rearrangement. This technical guide provides a comprehensive overview of the formation, chemical significance, and analytical considerations of 2-C-methyl-D-ribonic acid originating from D-fructose. We will delve into the underlying chemical mechanisms, present detailed protocols for its analysis, and discuss its broader implications in food science and pharmaceutical development. This document is intended to serve as a foundational resource for researchers investigating carbohydrate chemistry, food processing, and the development of therapeutics where this molecule is a key intermediate.

Introduction: The Complex Degradation Landscape of D-Fructose

D-fructose, a ubiquitous ketohexose in our diet and a fundamental building block in various industrial processes, is susceptible to degradation under thermal, acidic, and particularly alkaline conditions. The resulting products are numerous and structurally varied, ranging from simple organic acids to complex polymeric materials known as humins. Understanding these degradation pathways is of paramount importance in food science to control color, flavor, and nutritional quality, and in pharmaceutical chemistry where fructose-containing formulations or intermediates may be subjected to conditions that promote its breakdown.

One of the key families of degradation products formed under alkaline conditions are the saccharinic acids. These are carboxylic acids derived from sugars through a series of isomerization and rearrangement reactions. 2-C-methyl-D-ribonic acid is a notable C6 saccharinic acid formed from D-fructose, characterized by a branched carbon skeleton that is not present in the parent sugar. Its formation is a testament to the intricate chemical transformations that sugars can undergo. Beyond its presence as a degradation product, its lactone form, 2-C-methyl-D-ribono-1,4-lactone, is a crucial chiral intermediate in the synthesis of various nucleoside analogues with potential antiviral and anticancer activities.[1] This dual identity as both a degradation marker and a valuable synthetic precursor underscores the need for a thorough understanding of its chemistry.

The Chemical Genesis of 2-C-Methyl-D-ribonic Acid from D-Fructose

The formation of 2-C-methyl-D-ribonic acid from D-fructose in an alkaline environment is not a direct conversion but rather a multi-step process involving classic organic reactions. The presence of a base, such as calcium hydroxide, is crucial in catalyzing these transformations.[2]

Initial Isomerization: The Lobry de Bruyn-van Ekenstein Transformation

The initial and pivotal step in the alkaline degradation of D-fructose is the Lobry de Bruyn-van Ekenstein transformation.[3][4][5] This base-catalyzed reaction involves the isomerization of the ketose (D-fructose) into its corresponding aldoses (D-glucose and D-mannose) through a common enediol intermediate.[3] The hydroxide ion abstracts a proton from the α-carbon to the carbonyl group of fructose, leading to the formation of a 1,2-enediolate. This intermediate is central to the subsequent rearrangement pathways.

Lobry_de_Bruyn_van_Ekenstein Fructose D-Fructose Enediol 1,2-Enediol Intermediate Fructose->Enediol Enediol->Fructose Glucose D-Glucose Enediol->Glucose + H₂O Mannose D-Mannose Enediol->Mannose + H₂O

Caption: The Lobry de Bruyn-van Ekenstein transformation of D-fructose.

Formation of the Dicarbonyl Intermediate

From the 1,2-enediol intermediate, a dicarbonyl species, specifically a 1-deoxy-D-erythro-2,3-hexodiulose, can be formed through the elimination of a water molecule. This intermediate is highly reactive and serves as the direct precursor to the benzilic acid rearrangement.

The Benzilic Acid Rearrangement: A Key Mechanistic Step

The hallmark of 2-C-methyl-D-ribonic acid formation is a benzilic acid rearrangement of the 1,2-dicarbonyl intermediate.[4][6][7] In this reaction, a hydroxide ion attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. This is followed by a 1,2-hydride or 1,2-alkyl shift, in this case, the migration of the C3-C6 portion of the sugar backbone, to the adjacent carbonyl carbon. This rearrangement results in the formation of a branched-chain α-hydroxy carboxylate, which upon acidification, yields 2-C-methyl-D-ribonic acid.

Benzilic_Acid_Rearrangement Dicarbonyl 1,2-Dicarbonyl Intermediate Tetrahedral Tetrahedral Intermediate Dicarbonyl->Tetrahedral + OH⁻ Rearrangement 1,2-Rearrangement Tetrahedral->Rearrangement Product 2-C-Methyl-D-ribonate Rearrangement->Product

Caption: The benzilic acid rearrangement leading to 2-C-methyl-D-ribonate.

The Broader Spectrum of Fructose Degradation Products

It is crucial for researchers to recognize that 2-C-methyl-D-ribonic acid is just one of many products formed during fructose degradation. The reaction mixture is often a complex matrix of various compounds. Quantitative profiling has revealed that fructose degradation can yield a significantly higher amount and variety of reactive carbonyl compounds compared to glucose under similar conditions.[8][9]

Table 1: Major Classes of D-Fructose Degradation Products

Class of CompoundExamplesFormation Conditions
Saccharinic Acids 2-C-methyl-D-ribonic acid, Lactic acid, Glycolic acidAlkaline
Furanics 5-Hydroxymethylfurfural (HMF)Acidic, Thermal
Carbonyl Compounds 3-Deoxyglucosone, Methylglyoxal, GlyoxalMildly acidic to alkaline
Organic Acids Formic acid, Levulinic acidAcidic (from HMF rehydration)
Polymers Humins, MelanoidinsSevere heating, Maillard reaction

Analytical Methodologies for 2-C-Methyl-D-ribonic Acid

The accurate quantification of 2-C-methyl-D-ribonic acid in complex matrices such as food products or reaction mixtures requires robust analytical methods. Due to its polar and non-volatile nature, direct analysis is challenging. Therefore, chromatographic techniques, often coupled with mass spectrometry, are the methods of choice.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile organic acids. For saccharinic acids, ion-exchange or ion-exclusion chromatography is often employed.

4.1.1. Experimental Protocol: HPLC with UV Detection

This protocol provides a general framework for the analysis of 2-C-methyl-D-ribonic acid. Optimization will be necessary based on the specific sample matrix and available instrumentation.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A cation-exchange column in the hydrogen form (e.g., Bio-Rad Aminex HPX-87H) is suitable for separating organic acids.

  • Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 5 mM H₂SO₄). The acidic mobile phase ensures that the carboxylic acids are in their protonated form, allowing for separation by ion exclusion.

  • Flow Rate: 0.5 - 0.8 mL/min.

  • Column Temperature: 35 - 60 °C.

  • Detection: UV detection at a low wavelength, typically around 210 nm, where the carboxyl group absorbs.

  • Sample Preparation:

    • For liquid samples, filter through a 0.45 µm syringe filter.

    • For solid samples, perform an aqueous extraction followed by centrifugation and filtration.

    • If high concentrations of interfering sugars are present, a solid-phase extraction (SPE) cleanup step using an anion exchange sorbent may be necessary. The sugars are washed away, and the acids are then eluted with a stronger acidic solution.

  • Quantification: External calibration with a certified standard of 2-C-methyl-D-ribonic acid or its lactone (which can be hydrolyzed to the acid).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity but requires derivatization to make the polar and non-volatile sugar acids amenable to gas chromatography.[10][11]

4.2.1. Experimental Protocol: GC-MS with Silylation Derivatization

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization:

    • Evaporate the aqueous sample to dryness under a stream of nitrogen.

    • Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-80 °C for 30-60 minutes to ensure complete derivatization of the hydroxyl and carboxyl groups.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 - 280 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature of around 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50 - 650.

    • Identification: Based on the retention time and comparison of the mass spectrum with a reference standard or a spectral library.

  • Quantification: Use of an internal standard (e.g., a stable isotope-labeled analogue or a structurally similar compound not present in the sample) is highly recommended for accurate quantification to correct for variations in derivatization efficiency and injection volume.

Analytical_Workflow cluster_HPLC HPLC Analysis cluster_GCMS GC-MS Analysis Sample_Prep_HPLC Sample Preparation (Filtration/Extraction) HPLC_Separation Ion-Exclusion/Exchange Chromatography Sample_Prep_HPLC->HPLC_Separation UV_Detection UV Detection (210 nm) HPLC_Separation->UV_Detection Quant_HPLC Quantification UV_Detection->Quant_HPLC Sample_Prep_GCMS Sample Preparation (Drying) Derivatization Silylation (e.g., BSTFA) Sample_Prep_GCMS->Derivatization GC_Separation Gas Chromatography Derivatization->GC_Separation MS_Detection Mass Spectrometry GC_Separation->MS_Detection Quant_GCMS Quantification MS_Detection->Quant_GCMS Start Sample Containing 2-C-Methyl-D-ribonic acid cluster_HPLC cluster_HPLC Start->cluster_HPLC cluster_GCMS cluster_GCMS Start->cluster_GCMS

Caption: General analytical workflows for 2-C-methyl-D-ribonic acid.

Biological and Industrial Significance

Implications in Food Science and Nutrition

The formation of 2-C-methyl-D-ribonic acid and other saccharinic acids during food processing, particularly in alkaline conditions (e.g., in the production of some syrups and confectionery), can impact the final product's acidity, flavor profile, and color. While the direct toxicological effects of 2-C-methyl-D-ribonic acid are not well-documented, the overall degradation of fructose can lead to the formation of compounds with potential health implications. Excessive fructose consumption itself has been linked to various metabolic disorders.[12][13] Therefore, monitoring the levels of its degradation products can serve as an indicator of the severity of processing conditions and the potential for nutritional changes in the food product.

A Valuable Chiral Intermediate in Drug Development

In stark contrast to its role as a degradation product, the lactone of 2-C-methyl-D-ribonic acid is a highly sought-after chiral building block in medicinal chemistry. Its specific stereochemistry makes it an ideal starting material for the synthesis of modified nucleosides. These nucleoside analogues, which incorporate the branched sugar moiety, are designed to interfere with viral replication or cancer cell proliferation.[1] The methyl group at the C2 position can impart desirable properties to the final drug candidate, such as increased metabolic stability or enhanced binding to target enzymes. This highlights the importance of controlled synthesis of this molecule from fructose, where the degradation process is harnessed to produce a high-value product.

Conclusion and Future Perspectives

2-C-methyl-D-ribonic acid occupies a fascinating position at the intersection of food chemistry and pharmaceutical synthesis. Its formation from D-fructose under alkaline conditions is a direct consequence of fundamental carbohydrate rearrangement reactions. For food scientists, its presence can be an indicator of processing-induced changes, while for synthetic chemists, it represents a valuable chiral pool resource.

Future research should focus on several key areas. Firstly, a more detailed toxicological evaluation of 2-C-methyl-D-ribonic acid and other saccharinic acids is warranted to better understand their potential impact on human health, especially in the context of processed foods. Secondly, the development of standardized and validated analytical methods for the routine quantification of this and other fructose degradation products in various matrices would be highly beneficial for quality control in the food industry. Finally, further exploration of the utility of 2-C-methyl-D-ribono-1,4-lactone in the synthesis of novel therapeutic agents remains a promising avenue for drug discovery. A deeper understanding of the chemistry of fructose degradation will undoubtedly continue to fuel advancements in both applied and basic scientific research.

References

  • Benzilic acid rearrangement. Wikipedia. [Link]

  • Lobry de Bruyn-Alberda van Ekenstein transformation. Chemistry Online. (2023-03-23). [Link]

  • 2-C-Methyl-D-ribono-1,4-lactone. MySkinRecipes. [Link]

  • Benzilic acid rearrangement. YouTube. (2022-04-10). [Link]

  • The benzilic acid rearrangement: The migrating group in the pinacol and semipinacol rearrangements is 'pushed' by the oxygen. [Link]

  • Lobry de Bruyn–Van Ekenstein transformation. Wikipedia. [Link]

  • Dehydration of Fructose to 5-Hydroxymethylfurfural: Effects of Acidity and Porosity of Different Catalysts in the Conversion, Selectivity, and Yield. MDPI. [Link]

  • Lobry de Bruyn–van Ekenstein rearrangement | D-fructose to D-glucose and D-mannose | Bio science. YouTube. (2020-05-27). [Link]

  • Fructose toxicity: is the science ready for public health actions?. PMC - NIH. [Link]

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PMC. (2024-10-18). [Link]

  • Capillary electrophoresis of sugar acids. PubMed. [Link]

  • Qualitative and Quantitative Profiling of Fructose Degradation Products Revealed the Formation of Thirteen Reactive Carbonyl Compounds and Higher Reactivity Compared to Glucose. Journal of Agricultural and Food Chemistry. (2024-08-15). [Link]

  • Benzilic Acid Rearrangement. The Royal Society of Chemistry. [Link]

  • Unveiling the mechanism for selective cleavage of C-C bonds in sugar reactions on tungsten trioxide–based catalysts. PMC - PubMed Central. (2022-08-19). [Link]

  • Alkaline degradation of fructofuranosides. ResearchGate. (2025-08-06). [Link]

  • Ion Exchange Resin. Chromatography. [Link]

  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. PubMed. [Link]

  • Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species. Oxford Academic. [Link]

  • Qualitative and Quantitative Profiling of Fructose Degradation Products Revealed the Formation of Thirteen Reactive Carbonyl Compounds and Higher Reactivity Compared to Glucose. PubMed. (2024-08-28). [Link]

  • The metabolism of intense sweeteners. PubMed. [Link]

  • Dietary Fructose and Fructose-Induced Pathologies. PMC - NIH. [Link]

  • Kinetics of the alkaline isomerization and degradation of monosaccharides. ResearchGate. (2025-08-06). [Link]

  • How Ion Exchange Helps in Refining of Sugar. (2025-04-20). [Link]

  • Analysis of sugar acids by capillary electrophoresis with indirect UV detection. Application to samples of must and wine. ResearchGate. (2025-08-07). [Link]

  • What Is Derivatization In GC-MS?. YouTube. (2025-08-14). [Link]

  • Application of capillary electrophoretic methods for determining carbohydrates and aliphatic carboxylic acids formed during wood. [Link]

  • Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Shimadzu. [Link]

  • Ion Chromatography and Related Techniques in Carbohydrate Analysis: A Review. PMC. (2024-07-20). [Link]

  • Capillary Electrophoresis Separations of Glycans. ACS Publications. [Link]

  • Using Liquid Chromatography Mass Spectrometry to Study Changes in Metabolomic Cycles Related to Diabetes. (2021-05-10). [Link]

  • Identification of In Vivo Enzyme Activities in the Cometabolism of Glucose and Acetate by Saccharomyces cerevisiae by Using 13C-Labeled Substrates. PMC - PubMed Central. [Link]

  • Derivatization steps prior to GC–MS analysis: a Silylation reactions.... ResearchGate. [Link]

  • The Metabolism of Saccharin in Animals. PubMed. [Link]

Sources

Exploratory

Thermodynamic Stability of 2-C-Methyl-D-Ribonolactone: A Process Chemistry Perspective

Topic: Thermodynamic Stability of 2-C-Methyl-D-Ribonolactone in Aqueous Solution Content Type: Technical Whitepaper Audience: Process Chemists, Analytical Scientists, and CMC Leads in Antiviral Drug Development.[1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of 2-C-Methyl-D-Ribonolactone in Aqueous Solution Content Type: Technical Whitepaper Audience: Process Chemists, Analytical Scientists, and CMC Leads in Antiviral Drug Development.[1]

Executive Summary

In the synthesis of next-generation antiviral nucleosides—specifically NS5B polymerase inhibitors for Hepatitis C (HCV)—2-C-methyl-D-ribono-1,4-lactone (hereafter 2-Me-RibL ) serves as a linchpin intermediate.[1] Its structural integrity is critical for downstream conversion to 2'-C-methyl nucleosides (e.g., Sofosbuvir precursors).[1]

However, 2-Me-RibL exhibits complex thermodynamic behavior in aqueous media.[1] Unlike simple sugar lactones, the quaternary center at C-2 introduces steric constraints that alter hydrolysis kinetics.[1] This guide provides a rigorous thermodynamic framework and a self-validating experimental protocol to determine the stability profile of 2-Me-RibL, ensuring maximum yield and purity during scale-up.[1]

Thermodynamic & Mechanistic Framework

The Hydrolysis Equilibrium

In aqueous solution, 2-Me-RibL undergoes reversible hydrolysis to form 2-C-methyl-D-ribonic acid .[1] This equilibrium is governed by pH, temperature, and the specific conformation of the furanose ring.


[1]
  • Low pH (pH < 3): The equilibrium favors the neutral lactone (L) due to acid-catalyzed ring closure.[1]

  • High pH (pH > 8): Irreversible base-catalyzed hydrolysis drives the reaction toward the carboxylate (

    
    ).[1]
    
  • Physiological/Process pH (4–7): A metastable mixture exists.[1]

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

A critical distinction of 2-Me-RibL compared to unsubstituted D-ribonolactone is the Thorpe-Ingold effect .[1] The presence of the methyl group at C-2 compresses the internal bond angle, thermodynamically favoring the cyclic (lactone) form over the open chain.

  • Implication: 2-Me-RibL is kinetically more robust than D-ribonolactone, but once hydrolyzed, ring re-closure requires higher activation energy.[1]

Mechanistic Pathway

The hydrolysis proceeds via a tetrahedral intermediate. The rate-limiting step shifts depending on pH.[1][2]

HydrolysisMechanism Lactone 2-C-Me-Ribonolactone (Closed Ring) Tetra Tetrahedral Intermediate Lactone->Tetra + OH- / H2O (k_hyd) Tetra->Lactone - OH- Acid 2-C-Me-Ribonic Acid (Open Chain) Tetra->Acid Ring Opening Acid->Lactone H+ Catalyzed Cyclization Carboxylate Ribonate Anion (pH > pKa) Acid->Carboxylate Deprotonation (Fast)

Figure 1: Mechanistic pathway of 2-C-methyl-D-ribonolactone hydrolysis.[1][3] The 2-C-methyl group sterically hinders the initial nucleophilic attack (Lactone → Tetra) but also stabilizes the ring form.[1]

Experimental Protocols for Stability Determination

As an application scientist, relying on generic literature values is insufficient due to solvent and ionic strength effects. The following protocols are designed to generate site-specific data.

Protocol A: pH-Stat Kinetic Profiling (The Gold Standard)

This method measures the rate of base consumption required to maintain a constant pH, directly correlating to the hydrolysis rate (


).

Reagents:

  • 2-Me-RibL (High purity, >99%)[1][4]

  • 0.1 M NaOH (Standardized)[1]

  • 0.1 M HCl

  • Inert gas (

    
     or Ar)[1]
    

Workflow:

  • Setup: Thermostat a jacketed reaction vessel to

    
    . Purge with 
    
    
    
    to remove dissolved
    
    
    (critical to prevent carbonate error).[1]
  • Dissolution: Dissolve 2-Me-RibL (approx. 10 mM) in degassed water.

  • Titration: Using an autotitrator, adjust pH to the target value (e.g., pH 7.0, 8.0, 9.0) immediately.

  • Monitoring: Record the volume of 0.1 M NaOH added over time to maintain constant pH.

  • Endpoint: The reaction is complete when base consumption plateaus.[1]

Data Analysis: The hydrolysis follows pseudo-first-order kinetics under constant pH.[1]


[1]
  • Plot

    
     vs. time (
    
    
    
    ).[1]
  • Slope =

    
    .[1]
    
  • Repeat at multiple temperatures (20, 30, 40°C) to determine Activation Energy (

    
    ) via Arrhenius plot.
    
Protocol B: In-Situ H-NMR Monitoring (Structural Validation)

Use this to distinguish between hydrolysis and other degradation pathways (e.g., epimerization).[1]

Workflow:

  • Solvent: Prepare a buffer solution in

    
     (phosphate or deuterated acetate) at known 
    
    
    
    (
    
    
    ).[1]
  • Acquisition: Dissolve 2-Me-RibL (20 mM) and immediately transfer to the NMR probe.

  • Target Signal: Monitor the C-2 methyl singlet .

    • Lactone:

      
       ppm (distinct sharp singlet).[1]
      
    • Acid/Carboxylate:

      
       ppm (shifted upfield).[1]
      
  • Integration: Integrate the methyl peaks at set intervals (

    
     min).
    

ExperimentalWorkflow cluster_0 Protocol A: pH-Stat cluster_1 Protocol B: 1H-NMR Step1 Dissolve 2-Me-RibL in degassed H2O Step2 Set Target pH (Autotitrator) Step3 Measure NaOH consumption rate Data Calculate k_obs and Half-life (t_1/2) Step3->Data StepA Dissolve in D2O Buffer StepB Track C-Me Singlet Shift StepC Integrate Peak Ratios StepC->Data

Figure 2: Dual-method workflow for validating thermodynamic stability constants.

Data Interpretation & Reference Values

While specific constants for 2-Me-RibL must be determined empirically, the following table provides expected ranges based on structural analogs (D-ribonolactone) and the steric influence of the methyl group.

ParameterD-Ribonolactone (Ref)2-C-Me-Ribonolactone (Est.)Impact of Methyl Group
Hydrolysis Rate (

)

Lower (

)
Steric hindrance slows nucleophilic attack.[1]
Equilibrium Const. (

)
Favor Acid at pH 7Shifted toward Lactone Thorpe-Ingold effect stabilizes ring.[1]

of Open Acid
~3.6 - 3.8~3.7 - 3.9 Slight electronic effect from methyl.[1]
Half-life (pH 7.4, 25°C) < 30 mins~1 - 2 hours Increased process window.[1]

Key Calculation: To determine the Gibbs Free Energy of hydrolysis (


):


Where

.[1][2] Note: Ensure pH is well below the

of the acid during

measurement to avoid driving the equilibrium via deprotonation.

Implications for Drug Development

Storage & Handling
  • Solid State: 2-Me-RibL is hygroscopic.[1] Moisture absorption leads to autocatalytic hydrolysis (formed acid catalyzes further ring opening).[1] Store under desiccant at -20°C.

  • Solution: Avoid aqueous storage. Prepare fresh in anhydrous solvents (THF, MeCN) or use immediately in aqueous steps.

Reaction Engineering

For nucleoside coupling (e.g., Vorbrüggen reaction), the lactone is often reduced to the lactol.

  • Risk: If hydrolysis occurs prior to reduction, the open-chain acid will not reduce to the desired lactol, forming ring-opened impurities that are difficult to purge.[1]

  • Control: Maintain pH < 4 during aqueous workups. If neutralization is required, use a biphasic system (e.g., DCM/Water) to extract the lactone into the organic phase immediately, shielding it from hydroxide.

References

  • Vertex Pharmaceuticals. (2015).[1] Process for the preparation of 2-C-methyl-D-ribonic-gamma-lactone. US Patent 20150126752A1.[1] Link

  • Guthrie, J. P. (2013).[1] Mechanisms of lactone hydrolysis in neutral and alkaline conditions. Journal of Organic Chemistry, 78(14), 6868-6879.[1][5] Link[1][5]

  • Eldrup, A. B., et al. (2004).[1] Structure-activity relationship of heterobase-modified 2'-C-methyl ribonucleosides as inhibitors of hepatitis C virus RNA replication. Journal of Medicinal Chemistry, 47(9), 2283-2295.[1] Link

  • Beig, A., et al. (2013).[1] The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Pharmaceutical Research, 30, 2555–2569. Link[1]

  • PubChem. (2025).[1][6] 2-C-Methyl-D-ribono-1,4-lactone Compound Summary. National Library of Medicine.[1] Link[1]

Sources

Foundational

Comparative Technical Guide: 2-C-Methyl-D-Erythritol vs. 2-C-Methyl-D-Ribonic Acid

The following technical guide provides a comparative analysis of 2-C-Methyl-D-Erythritol and 2-C-Methyl-D-Ribonic Acid , distinguishing their roles in biosynthetic pathways versus medicinal chemistry applications. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of 2-C-Methyl-D-Erythritol and 2-C-Methyl-D-Ribonic Acid , distinguishing their roles in biosynthetic pathways versus medicinal chemistry applications.

Executive Summary

This guide delineates the structural, functional, and experimental distinctions between 2-C-Methyl-D-Erythritol (ME) and 2-C-Methyl-D-Ribonic Acid (MRA) . While both compounds share a branched "2-C-methyl" motif critical for steric differentiation in biological systems, they occupy divergent scientific domains:

  • 2-C-Methyl-D-Erythritol (ME): A fundamental metabolic intermediate in the non-mevalonate (MEP) pathway for isoprenoid biosynthesis. It is a primary target for novel antibiotic discovery against Gram-negative bacteria and Plasmodium species.

  • 2-C-Methyl-D-Ribonic Acid (MRA): A specialized synthetic scaffold used primarily in the pharmaceutical industry. It serves as a chiral building block for 2'-C-methyl nucleoside analogs (e.g., HCV polymerase inhibitors), preventing viral replication via chain termination.

Chemical Architecture & Stereochemistry

The core difference lies in the carbon backbone length and the oxidation state of the C1 position.

Feature2-C-Methyl-D-Erythritol (ME)2-C-Methyl-D-Ribonic Acid (MRA)
Molecular Formula C₅H₁₂O₄C₆H₁₂O₆ (Acid) / C₆H₁₀O₅ (Lactone)
Backbone Tetritol (4-carbon chain)Pentonic Acid (5-carbon chain)
C1 Functionality Hydroxyl (-CH₂OH)Carboxyl (-COOH) or Lactone (C=O)
Chirality (C2) Quaternary center (Methyl branch)Quaternary center (Methyl branch)
Primary State Linear polyol (often phosphorylated)Often manipulated as 1,4-lactone
CAS Registry 58698-37-67473-35-0 (Acid) / 492-30-8 (Lactone)
Structural Visualization Logic

The following diagram illustrates the structural divergence and the functional implications of the C2-methyl group in both contexts.

ChemicalStructure ME 2-C-Methyl-D-Erythritol (C5 Polyol) ME_Role Biosynthetic Precursor (MEP Pathway) ME->ME_Role Phosphorylation MRA 2-C-Methyl-D-Ribonic Acid (C6 Sugar Acid) MRA_Role Drug Scaffold (Nucleoside Analogs) MRA->MRA_Role Lactonization Branch 2-C-Methyl Group (Steric Block) Branch->ME Natural Occurence Branch->MRA Synthetic Introduction

Figure 1: Structural divergence of the 2-C-methyl motif. ME functions via phosphorylation in metabolic flux, while MRA utilizes the methyl group to enforce conformational rigidity in drug design.

Biological Context: The MEP Pathway (ME)

2-C-Methyl-D-Erythritol is the dephosphorylated form of 2-C-methyl-D-erythritol 4-phosphate (MEP) , the first committed intermediate in the MEP pathway.[1] This pathway is essential in bacteria (e.g., M. tuberculosis, E. coli) and apicomplexan parasites but absent in humans, making it a high-value drug target.

Mechanistic Flow[1][2]
  • Formation: 1-Deoxy-D-xylulose 5-phosphate (DXP) is rearranged and reduced by DXR (IspC) to form MEP.

  • Activation: MEP is cytidylylated by IspD to form CDP-ME.

  • Relevance: Inhibition of DXR leads to the accumulation of DXP and depletion of downstream isoprenoids (IPP/DMAPP), causing bacterial death.

MEP_Pathway Pyruvate Pyruvate + G3P DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP Condensation MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP Rearrangement/Reduction CDP_ME CDP-Methylerythritol (CDP-ME) MEP->CDP_ME Cytidylylation MEC 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_ME->MEC IPP Isoprenoids (IPP / DMAPP) MEC->IPP DXS DXS DXR DXR (IspC) Target: Fosmidomycin DXR->DXP Enzyme Action IspD IspD (MCT)

Figure 2: The MEP pathway highlighting MEP as the product of the rate-limiting reductoisomerase step.

Pharmaceutical Context: Nucleoside Synthesis (MRA)

2-C-Methyl-D-Ribonic Acid (often utilized as 2-C-Methyl-D-ribono-1,4-lactone ) is a synthetic intermediate.[2] It does not participate in the MEP pathway. Instead, it is synthesized (typically from D-fructose) to introduce the 2'-methyl group into ribose sugars.

  • Therapeutic Utility: The 2'-C-methyl group hinders the rotation of the nucleoside in the viral polymerase active site or acts as a chain terminator.

  • Example Drug Class: NS5B polymerase inhibitors for Hepatitis C (e.g., precursors to Sofosbuvir analogs).

Experimental Protocols

Protocol A: Isolation/Detection of 2-C-Methyl-D-Erythritol (ME)

Context: Validating MEP pathway activity in bacterial lysates.

  • Cell Lysis: Harvest E. coli (or target organism) in mid-log phase. Resuspend in 50 mM Tris-HCl (pH 7.5) and lyse via sonication.

  • Dephosphorylation (Critical Step): Endogenous ME exists as MEP or MEcPP. To isolate the free tetrol (ME), incubate the lysate with Alkaline Phosphatase (CIP) (10 U/mL) for 2 hours at 37°C.

    • Why: ME is neutral and easier to extract/analyze by GC-MS than its charged phosphate esters.

  • Extraction: Add 1 volume of methanol/chloroform (1:1) to precipitate proteins. Centrifuge (12,000 x g, 10 min). Collect supernatant.

  • Derivatization: Dry the supernatant under N₂. Add 50 µL pyridine and 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). Heat at 60°C for 30 min.

  • Analysis (GC-MS): Inject onto a DB-5 column. ME-TMS derivative shows a characteristic fragmentation pattern (m/z 219, 205).

Protocol B: Synthesis of 2-C-Methyl-D-Ribonolactone (MRA Precursor)

Context: Generating the scaffold for nucleoside synthesis.

  • Starting Material: Dissolve D-Fructose in water.

  • Rearrangement: Treat with Calcium Oxide (CaO) under inert atmosphere (Argon) at controlled temperature (25-35°C).

    • Mechanism:[2] The "benzilic acid type" rearrangement of the sugar backbone introduces the branching.

  • Acidification: Neutralize with H₂SO₄ to pH 2.5 to facilitate lactonization.

  • Purification: Concentrate and extract with ethyl acetate. Crystallize to obtain 2-C-Methyl-D-ribono-1,4-lactone .

  • Validation (NMR):

    • ¹H NMR (D₂O): Look for the singlet methyl peak at ~1.4 ppm (distinct from the doublet methyl in ME derivatives).

Analytical Comparison Table

Parameter2-C-Methyl-D-Erythritol (ME)2-C-Methyl-D-Ribonic Acid (MRA)
Primary Detection GC-MS (as TMS derivative)HPLC-UV (low sensitivity) or LC-MS
¹H NMR Methyl Signal ~1.15 ppm (Singlet/Doublet depending on C2)~1.3 - 1.5 ppm (Singlet, deshielded by C1=O)
Solubility Highly water-soluble (Polyol)Water-soluble; Lactone hydrolyzes in base
Key Impurities 1-Deoxy-D-xylulose (if pathway disrupted)2-C-Methyl-D-arabinoic acid (epimer)

References

  • Rohmer, M. (1999). The discovery of a mevalonate-independent pathway for isoprenoid biosynthesis in bacteria, algae, and higher plants. Natural Product Reports.

  • Fox, D. T., & Poulter, C. D. (2002). Synthesis of (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate, an intermediate in the methylerythritol phosphate pathway. Journal of Organic Chemistry.

  • Merck & Co., Inc. (2009). Process for the production of 2-C-methyl-D-ribonolactone. US Patent Application US20090258891A1.[3]

  • E. coli Metabolome Database (ECMDB). (2024). Compound: 2-C-Methyl-D-erythritol 4-phosphate.[1][4] [5][6]

  • PubChem. (2024).[5] 2-C-Methyl-D-ribono-1,4-lactone.[2][7][8][9][10] National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-C-Methyl-D-Ribonolactone from D-Fructose

Executive Summary 2-C-methyl-D-ribonolactone (also known as -D-glucosaccharino-1,4-lactone) is a critical chiral building block in the synthesis of branched-chain nucleosides.[1] It serves as the scaffold for next-genera...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-C-methyl-D-ribonolactone (also known as


-D-glucosaccharino-1,4-lactone) is a critical chiral building block in the synthesis of branched-chain nucleosides.[1] It serves as the scaffold for next-generation antiviral therapeutics, including polymerase inhibitors for Hepatitis C (HCV) and emerging RNA viruses (e.g., SARS-CoV-2).

This application note details a robust, scalable protocol for converting D-fructose into 2-C-methyl-D-ribonolactone via the calcium-mediated "saccharinic acid" rearrangement. Unlike historical methods requiring weeks of reaction time, this optimized protocol utilizes controlled thermal gradients and anaerobic conditions to maximize yield and purity within a 48-hour cycle.

Scientific Principles & Mechanism[2][3]

The Saccharinic Acid Rearrangement

The transformation relies on the alkaline degradation of reducing sugars, specifically the benzilic acid-type rearrangement of 1,2-dicarbonyl intermediates.

  • Enolization: Under basic conditions (Ca(OH)₂), D-fructose undergoes Lobry de Bruyn-Alberda van Ekenstein transformations to form an enediol.

  • 
    -Elimination:  The enediol eliminates the hydroxyl group at C-1 (or C-3), leading to a 1-deoxy-2,3-hexodiulose intermediate.
    
  • Benzilic Acid Rearrangement: This dicarbonyl species undergoes a specific hydrated rearrangement, where the C-1 aldehyde migrates to C-2, generating the branched 2-C-methyl structure.

  • Lactonization: Acidification converts the salt to the free acid, which spontaneously cyclizes to the

    
    -lactone upon dehydration.
    
Mechanistic Pathway (DOT Diagram)

ReactionMechanism Fructose D-Fructose (Ketohexose) Enediol 1,2-Enediol Intermediate Fructose->Enediol Ca(OH)2 OH- Dicarbonyl 1-Deoxy-2,3-hexodiulose (Dicarbonyl) Enediol->Dicarbonyl -H2O (Beta-elimination) Salt Ca-2-C-Methyl-D-Ribonate (Salt) Dicarbonyl->Salt Benzilic Acid Rearrangement Acid 2-C-Methyl-D-Ribonic Acid Salt->Acid H2SO4 Acidification Product 2-C-Methyl-D-Ribonolactone (Target) Acid->Product -H2O Cyclization

Figure 1: Mechanistic pathway from D-Fructose to 2-C-methyl-D-ribonolactone via alkaline rearrangement.

Materials & Equipment

Reagents
ReagentGradeRole
D-Fructose >99% CrystallineStarting Material
Calcium Oxide (CaO) Reagent GradeBase / Catalyst
Sulfuric Acid (H₂SO₄) 30% v/v AqueousAcidification
Water Deionized, DegassedSolvent
Acetone/Butanone ACS GradeExtraction/Crystallization
Argon/Nitrogen UHPInert Atmosphere
Equipment
  • Reactor: Jacketed glass reactor (1L to 5L) with overhead mechanical stirring.

  • Atmosphere Control: Gas inlet/outlet for inert gas sparging.

  • Filtration: Buchner funnel with Celite 545 pad or pressure filter.

  • Evaporation: Rotary evaporator with vacuum control (< 10 mbar).

  • Analysis: HPLC (Aminex HPX-87H column) or TLC (Silica gel).

Experimental Protocol

Phase 1: Alkaline Rearrangement

Critical Control Point: Oxygen exclusion is vital to prevent oxidative degradation of the enediol intermediates into formic/glycolic acids.

  • Inerting: Charge the reactor with 2.8 L of deionized water . Sparge with Argon or Nitrogen for 30 minutes to remove dissolved oxygen.

  • Base Slurry: Under positive inert gas pressure, add 465 g Calcium Oxide (CaO) (approx. 1.15 eq relative to fructose). Stir vigorously to form a milk of lime slurry.

    • Note: The hydration of CaO is exothermic. Allow temperature to stabilize at 30–35°C.

  • Substrate Addition: Add 1.0 kg D-Fructose in portions over 30 minutes. Maintain internal temperature < 35°C to prevent uncontrolled caramelization.

  • Reaction Incubation:

    • Stage A (Initiation): Stir at 30–35°C for 12 hours .

    • Stage B (Completion): Ramp temperature to 50°C and hold for 14–16 hours .

    • Monitoring: The solution will turn from milky white to a clear/yellowish brown. TLC (EtOAc:MeOH:H2O 7:2:1) should show disappearance of fructose (

      
      ) and appearance of the acid salt near the baseline.
      
Phase 2: Acidification & Isolation
  • Cooling: Cool the reaction mixture to 20°C.

  • Acidification: Slowly add 30% H₂SO₄ dropwise. Monitor pH continuously.

    • Target pH: 2.2 – 2.5 .

    • Observation: Massive precipitation of Calcium Sulfate (

      
      ) will occur.
      
  • Filtration: Filter the slurry through a Celite pad to remove

    
    . Wash the cake with 200 mL warm water.
    
  • Concentration: Concentrate the filtrate under reduced pressure (bath temp 50°C) to a viscous syrup.

Phase 3: Lactonization & Purification

The free acid is in equilibrium with the lactone. Heat and water removal drive the equilibrium to the lactone (Product).

  • Lactonization: Dissolve the syrup in Acetone or Butanone (MEK). Heat to reflux (approx. 60-70°C) for 2 hours with a Dean-Stark trap if possible, or simply reflux to promote cyclization.

  • Filtration 2: Cool to room temperature. Filter off any secondary salts precipitating from the organic solvent.

  • Crystallization: Concentrate the organic layer to supersaturation. Seed with authentic 2-C-methyl-D-ribonolactone crystals if available. Allow to stand at 4°C for 24 hours.

  • Drying: Collect crystals by filtration and dry under vacuum at 40°C.

Workflow Diagram (DOT)

ProtocolWorkflow Start Start: Degassed Water + CaO AddFructose Add D-Fructose (T < 35°C, Inert atm) Start->AddFructose Incubate Reaction: 1. 35°C (12h) 2. 50°C (14h) AddFructose->Incubate Acidify Acidify with H2SO4 to pH 2.5 Incubate->Acidify Filter Filter CaSO4 (Celite Pad) Acidify->Filter Concentrate Vacuum Concentration to Syrup Filter->Concentrate Extract Dissolve in Acetone/MEK (Reflux for Lactonization) Concentrate->Extract Crystallize Crystallization (4°C, 24h) Extract->Crystallize End Final Product: 2-C-Methyl-D-Ribonolactone Crystallize->End

Figure 2: Step-by-step experimental workflow for the synthesis and isolation.

Characterization & Specifications

Upon isolation, the product should be validated against the following physicochemical properties.

ParameterSpecificationNotes
Appearance White to off-white crystalsHygroscopic
Melting Point 83 – 85 °CLit: 85-87°C [3]
Optical Rotation



NMR

1.38 (s, 3H,

)
Characteristic singlet for 2-Me

NMR

178.5 (C1), 85.1 (C4), 72.4 (C2), 68.6 (C3), 63.5 (C5), 22.1 (Me)
C3/C4 shifts distinguish ring size
Purity (HPLC) > 95%Refractive Index detection

NMR Interpretation: The distinguishing feature of the 2-C-methyl derivative compared to standard ribonolactone is the quaternary carbon at C2 (approx 72 ppm) and the methyl signal at approx 22 ppm. The 5-membered lactone ring is confirmed by the C1 carbonyl shift at ~178 ppm.

Troubleshooting & Optimization

  • Low Yield: Often caused by incomplete rearrangement or degradation. Ensure strict anaerobic conditions. Oxygen causes scission to formic acid.

  • Oiling Out: If the product refuses to crystallize, the syrup may contain residual water. Azeotrope with toluene or perform multiple concentrations with acetone to remove trace water.

  • Coloration: Dark brown syrup indicates caramelization (Temp > 60°C during reaction) or insufficient degassing. Treat the aqueous acid solution with activated charcoal prior to concentration.

References

  • Whistler, R. L., & BeMiller, J. N. (1963).[1] "

    
    -D-Glucosaccharino-1,4-lactone."[1] Methods in Carbohydrate Chemistry, 2, 484-485.[1]  (Classic Reference).
    
  • Sowden, J. C. (1957).[1] "The Saccharinic Acids."[1][2] Advances in Carbohydrate Chemistry, 12, 35-79.[1] .

  • Williams, J. D., et al. (2005).[3] "D-Ribonolactone and 2,3-Isopropylidene(D-ribonolactone)." Organic Syntheses, 82,[3] 75. .

  • Walton, E., et al. (1966). "Branched-Chain Sugar Nucleosides." Journal of the American Chemical Society, 88(19), 4524–4525. .

  • Patent CN102702141A. (2012). "Preparation method of 2-C-methyl-D-ribonic acid-1,4-lactone." .

Sources

Application

Application Notes and Protocols: 2-C-Methyl-D-Ribonic Acid as a Versatile Scaffold for Nucleoside Analogue Synthesis

Abstract The strategic modification of the ribose moiety in nucleosides has been a cornerstone of antiviral and anticancer drug discovery. Among these modifications, the introduction of a methyl group at the 2'-position...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic modification of the ribose moiety in nucleosides has been a cornerstone of antiviral and anticancer drug discovery. Among these modifications, the introduction of a methyl group at the 2'-position of the ribose sugar has proven to be a particularly fruitful strategy, leading to the development of potent inhibitors of viral replication. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-C-methyl-D-ribonic acid, primarily in its lactone form (2-C-methyl-D-ribono-1,4-lactone), as a key chiral building block for the synthesis of these important nucleoside analogues. We will delve into the mechanistic rationale for its use, provide detailed, self-validating protocols for its synthesis and subsequent conversion to 2'-C-methylnucleosides, and discuss the mechanism of action of the resulting compounds.

Introduction: The Significance of the 2'-C-Methyl Modification

Nucleoside analogues exert their therapeutic effects primarily by interfering with the synthesis of nucleic acids, a fundamental process for both viral replication and cell proliferation.[1] A common mechanism of action is chain termination, where the analogue, after being incorporated into a growing DNA or RNA strand, prevents the addition of subsequent nucleotides.[2] While early nucleoside analogues often lacked the 3'-hydroxyl group to achieve this (obligate chain terminators), a more nuanced approach involves modifications that halt synthesis without removing this crucial functional group (non-obligate chain terminators).[3]

The 2'-C-methyl modification is a prime example of a non-obligate chain termination strategy.[4] Nucleoside analogues bearing this feature, such as 2'-C-methylcytidine, have demonstrated broad-spectrum activity against a range of RNA viruses, including Hepatitis C virus (HCV) and Hepatitis E virus (HEV).[5] The central hypothesis behind the efficacy of this modification lies in the steric hindrance imposed by the 2'-methyl group. After incorporation of the 2'-C-methylnucleoside triphosphate into the nascent RNA chain by the viral RNA-dependent RNA polymerase (RdRp), the methyl group is thought to clash with the incoming natural nucleotide, preventing the proper alignment and conformational changes within the enzyme's active site that are necessary for catalysis.[6][7] This effectively halts further elongation of the viral genome.

2-C-methyl-D-ribonic acid, and more commonly its stable lactone form, serves as a critical chiral precursor for introducing this key 2'-C-methylated ribose scaffold.[8] Its synthesis from readily available starting materials like D-fructose or D-glucose makes it an attractive starting point for the development of novel antiviral and anticancer agents.

Synthesis of the Key Intermediate: 2-C-Methyl-D-Ribono-1,4-Lactone

The synthesis of 2-C-methyl-D-ribono-1,4-lactone is a crucial first step. Below are two detailed protocols starting from either D-fructose or D-glucose.

Protocol 1: Synthesis from D-Fructose

This protocol is adapted from a process utilizing calcium oxide to facilitate the rearrangement and lactonization of D-fructose.[9]

Workflow Diagram:

G Fructose D-Fructose Reaction Reaction at controlled temperature (monitoring pH and temperature) Fructose->Reaction CaO Calcium Oxide (CaO) in Water CaO->Reaction Acidification Acidification with H2SO4 to pH 2.5 Reaction->Acidification Filtration Filtration to remove CaSO4 Acidification->Filtration Extraction Extraction with Butanone Filtration->Extraction Purification Purification: Concentration, Crystallization, Centrifugation, Washing Extraction->Purification Product 2-C-Methyl-D-Ribono-1,4-Lactone Purification->Product

Caption: Synthesis of 2-C-methyl-D-ribono-1,4-lactone from D-fructose.

Materials:

  • D-Fructose

  • Calcium Oxide (Quicklime)

  • Deionized Water

  • Argon gas

  • 30% Sulfuric Acid

  • Butanone

  • Standard laboratory glassware, including a reaction kettle with stirring and temperature control.

Procedure:

  • Reaction Setup: In a reaction kettle, add 2800 kg of deionized water and begin stirring. Purge the system with argon gas for 2 hours to create an inert atmosphere.[10]

  • Dissolution of D-Fructose: Add 1000 kg of D-fructose to the water and stir until completely dissolved to form a clear solution.[10]

  • Addition of Calcium Oxide: In a controlled manner, add 462.7 kg of calcium oxide in 20 portions (approximately 23.14 kg each). The rate of addition should be carefully controlled to maintain the reactor temperature below 35°C.[10]

  • Reaction: After the complete addition of calcium oxide, continue stirring the reaction mixture for 12 hours. Then, heat the mixture to between 45-55°C and maintain this temperature for an additional 14 hours.[10]

  • Acidification: Cool the reaction mixture and slowly add 30% sulfuric acid to adjust the pH to 2.5. The rate of addition should be controlled to keep the temperature below 45°C. This will precipitate calcium sulfate.[10]

  • Workup and Purification:

    • Filter the product solution to remove the precipitated calcium sulfate.

    • Concentrate the filtrate under reduced pressure.

    • Extract the concentrated aqueous solution with butanone.

    • Dry the combined organic extracts and concentrate them under reduced pressure.

    • Induce crystallization of the crude product.

    • Collect the crystals by centrifugation and wash them to obtain pure 2-C-methyl-D-ribono-1,4-lactone.[10]

Self-Validation:

ParameterExpected Value/ObservationReference
Appearance White to off-white crystalline powder[8]
Melting Point 150-160°C[8]
Molecular Weight 162.14 g/mol [8]
Yield Approximately 13.6%[9]
Protocol 2: Synthesis from D-Glucose

This protocol involves the formation of a fructosamine intermediate via the Amadori reaction, followed by treatment with calcium oxide.

Materials:

  • D-Glucose

  • Dimethylamine

  • Calcium Oxide

  • Appropriate solvents and reagents for workup and purification.

Procedure:

  • Amadori Reaction: Prepare a dimethyl fructosamine intermediate from D-glucose and dimethylamine. This reaction is a well-established procedure in carbohydrate chemistry.

  • Treatment with Calcium Oxide: Treat the dimethyl fructosamine intermediate with calcium oxide to yield 2-C-methyl-D-ribono-1,4-lactone.[11]

  • Purification: The product can be purified by crystallization.

Self-Validation:

ParameterExpected Value/ObservationReference
Yield 20-27%[11]
1H NMR (DMSO-d6) Peaks corresponding to the lactone structure.
13C NMR (DMSO-d6) Signals consistent with the carbon skeleton of the lactone.
FTIR (KBr) Characteristic peaks for hydroxyl and lactone carbonyl groups.

Conversion to Nucleoside Analogues

The synthesized 2-C-methyl-D-ribono-1,4-lactone must be converted into a suitably protected ribofuranose derivative before it can be coupled with a nucleobase. A common strategy is the Vorbrüggen glycosylation.[12]

Workflow Diagram:

G Lactone 2-C-Methyl-D-Ribono-1,4-Lactone Protection Protection of Hydroxyl Groups (e.g., Benzoylation) Lactone->Protection Reduction Reduction of Lactone to Lactol Protection->Reduction Activation Activation of Anomeric Center (e.g., Acetylation) Reduction->Activation ProtectedSugar Protected 2-C-Methyl-Ribofuranose Activation->ProtectedSugar Glycosylation Vorbrüggen Glycosylation (Lewis Acid Catalyst, e.g., TMSOTf) ProtectedSugar->Glycosylation SilylatedBase Silylated Nucleobase SilylatedBase->Glycosylation ProtectedNucleoside Protected Nucleoside Analogue Glycosylation->ProtectedNucleoside Deprotection Deprotection ProtectedNucleoside->Deprotection FinalProduct 2'-C-Methylnucleoside Analogue Deprotection->FinalProduct

Caption: General workflow for the synthesis of 2'-C-methylnucleoside analogues.

Protocol 3: Preparation of Protected 2-C-Methyl-Ribofuranose

Procedure:

  • Protection: Protect the hydroxyl groups of 2-C-methyl-D-ribono-1,4-lactone, for example, by benzoylation using benzoyl chloride in pyridine.

  • Reduction: Reduce the protected lactone to the corresponding lactol using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature.

  • Activation: Activate the anomeric hydroxyl group, for instance, by acetylation with acetic anhydride in pyridine, to form 1-O-acetyl-2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose.

Protocol 4: Vorbrüggen Glycosylation

Materials:

  • Protected 2-C-methyl-ribofuranose (from Protocol 3)

  • Nucleobase (e.g., Cytosine, Uracil, Adenine)

  • Hexamethyldisilazane (HMDS)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or other Lewis acid

  • Anhydrous solvent (e.g., acetonitrile, dichloroethane)

Procedure:

  • Silylation of Nucleobase: Silylate the nucleobase by refluxing with HMDS to enhance its solubility and nucleophilicity.[12]

  • Glycosylation Reaction: In an inert atmosphere, dissolve the protected 2-C-methyl-ribofuranose and the silylated nucleobase in an anhydrous solvent. Cool the solution and add the Lewis acid (e.g., TMSOTf) dropwise. Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).[12]

  • Workup and Purification: Quench the reaction, dilute with an organic solvent, and wash with aqueous sodium bicarbonate and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude protected nucleoside by column chromatography on silica gel.[13]

  • Deprotection: Remove the protecting groups (e.g., benzoyl groups via ammonolysis with methanolic ammonia) to yield the final 2'-C-methylnucleoside analogue. Purify the final product by recrystallization or chromatography.

Self-Validation:

ParameterExpected Value/ObservationReference
1H NMR Characteristic signals for the sugar and base protons, with the anomeric proton appearing as a distinct signal.
13C NMR Resonances corresponding to all carbons in the nucleoside analogue.
Mass Spectrometry Molecular ion peak corresponding to the expected mass of the product.[5]
Purity (HPLC) >95%

Mechanism of Action: Non-Obligate Chain Termination

The resulting 2'-C-methylnucleoside analogues, after intracellular phosphorylation to their triphosphate form, act as potent inhibitors of viral RNA-dependent RNA polymerases (RdRps).

Mechanism Diagram:

G cluster_0 Normal Elongation cluster_1 Chain Termination by 2'-C-Methyl Analogue RdRp Viral RdRp Elongation Incorporation and Translocation RdRp->Elongation Template RNA Template Template->Elongation Primer Nascent RNA Strand Primer->Elongation NTP Incoming NTP NTP->Elongation LongerRNA Elongated RNA Strand Elongation->LongerRNA RdRp_term Viral RdRp StericClash Steric Clash (2'-Me group) RdRp_term->StericClash Template_term RNA Template Template_term->StericClash Primer_term RNA Strand with 2'-C-Me Nucleotide Primer_term->StericClash NTP_term Incoming NTP NTP_term->StericClash Termination Chain Termination StericClash->Termination

Caption: Mechanism of non-obligate chain termination by 2'-C-methylnucleoside analogues.

The key steps in the mechanism are:

  • Anabolism: The 2'-C-methylnucleoside is phosphorylated by host cell kinases to its active triphosphate form.[14]

  • Incorporation: The viral RdRp recognizes the 2'-C-methylnucleoside triphosphate as a substrate and incorporates it into the growing viral RNA chain.

  • Steric Hindrance: The presence of the 2'-C-methyl group on the terminal nucleotide of the nascent RNA strand creates a steric clash with the incoming natural nucleoside triphosphate.[3]

  • Inhibition of Catalysis: This steric hindrance prevents the RdRp from adopting the closed, catalytically competent conformation required for the formation of the next phosphodiester bond.[6]

  • Chain Termination: As a result, further elongation of the RNA chain is halted, leading to the termination of viral replication.[7]

The 2'-C-methyl group also influences the conformational preference of the ribofuranose ring, which may contribute to the inhibitory effect.[15]

Conclusion

2-C-methyl-D-ribonic acid is a valuable and versatile scaffold in medicinal chemistry, providing a reliable route to a class of potent antiviral nucleoside analogues. The detailed protocols and mechanistic insights provided in this document are intended to empower researchers in the field of drug discovery to synthesize and evaluate novel 2'-C-methylnucleosides as potential therapeutic agents. The self-validating nature of the described protocols, with clear characterization data, ensures the reliable production of these important compounds for further biological evaluation.

References

  • Zheng, Y. Y., Mao, S., & Sheng, J. (2021). Synthesis of N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m4 2C) modified RNA. Current Protocols, 1, e248. Available at: [Link]

  • CN102702141A - Preparation method of 2-C-methyl-D-ribonic acid-1,4-lactone.
  • US20150126752A1 - Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone.
  • Vorbrüggen, H., & Ruh-Pohlenz, C. (1999). Synthesis of Nucleosides. Organic Reactions, 1-653. Available at: [Link]

  • Périgaud, C., Gosselin, G., & Imbach, J. L. (1992). Nucleoside analogues as chemotherapeutic agents: a review. Nucleosides & Nucleotides, 11(2-4), 903-945.
  • De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of clinical virology, 30(2), 115-133.
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  • US7598373B2 - Process for the production of 2-C-methyl-D-ribonolactone.
  • Altona, C., & Sundaralingam, M. (1972). Conformational analysis of the sugar ring in nucleosides and nucleotides. A new description using the concept of pseudorotation. Journal of the American Chemical Society, 94(23), 8205-8212. Available at: [Link]

  • Jin, Z., & Kim, Y. (2011). Pyrophosphorolytic excision of nonobligate chain terminators by hepatitis C virus NS5B polymerase. Journal of virology, 85(11), 5394-5402. Available at: [Link]

  • Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral research, 154, 66-86. Available at: [Link]

  • Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral research, 162, 5-21. Available at: [Link]

  • Vorbrüggen Glycosylation. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
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  • Kozlov, I. A., & Mel'nik, S. Y. (1998). New syntheses of 2′-C-methylnucleosides starting from d-glucose and d-ribose. Russian Chemical Bulletin, 47(8), 1563-1569.
  • Interpreting C-13 NMR Spectra. (2021, August 15). In Chemistry LibreTexts. Available at: [Link]

  • PubChem. 2'-O-Methylcytidine. Available at: [Link]

  • (A) Schematic representation of the ribofuranose ring in both C2-endo and C3-endo conformations. (n.d.). In ResearchGate. Available at: [Link]

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  • MySkinRecipes. 2-C-Methyl-D-ribono-1,4-lactone. Available at: [Link]

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  • Mechanisms of Action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs). (2013, November 1). In YouTube. Available at: [Link]

  • Wikipedia. Synthesis of nucleosides. Available at: [Link]

  • Al-Joubory, A. A., & Al-Masoudi, N. A. (2023). Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease. Carbohydrate research, 533, 108889. Available at: [Link]

  • Murakami, E., Wang, T., Hiasa, Y., Takeda, S., Abe, H., & Watashi, K. (2007). Mechanism of activation of β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine and inhibition of hepatitis C virus NS5B RNA polymerase. Antimicrobial agents and chemotherapy, 51(2), 503-509. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing lactonization of 2-C-methyl-D-ribonic acid during extraction

Welcome to the technical support center for handling 2-C-methyl-D-ribonic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this important pharmaceutical in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-C-methyl-D-ribonic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this important pharmaceutical intermediate.[1][2] The primary challenge in the isolation and purification of 2-C-methyl-D-ribonic acid is its propensity to undergo intramolecular cyclization to form the more stable 2-C-methyl-D-ribono-1,4-lactone.[3][4] This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize lactonization and maximize the yield of the desired hydroxy acid.

Frequently Asked Questions (FAQs)

Q1: What is 2-C-methyl-D-ribonic acid and why is it important?

2-C-methyl-D-ribonic acid is a modified sugar acid. Its lactone form, 2-C-methyl-D-ribono-1,4-lactone, is a crucial intermediate in the synthesis of various nucleoside analogues, which are pivotal in the development of antiviral and anticancer medications.[1][2] Therefore, controlling the equilibrium between the acid and lactone forms is critical for efficient drug synthesis.

Q2: What is lactonization and why is it a problem during the extraction of 2-C-methyl-D-ribonic acid?

Lactonization is an intramolecular esterification reaction where a hydroxy acid, in this case, 2-C-methyl-D-ribonic acid, cyclizes to form a lactone (a cyclic ester). This is a significant issue because if the target molecule for a subsequent synthetic step is the open-chain hydroxy acid, the formation of the lactone represents a loss of the desired product. The lactone may also have different solubility properties, further complicating purification.

Q3: What are the primary factors that promote the lactonization of 2-C-methyl-D-ribonic acid?

The key factors that drive the conversion of 2-C-methyl-D-ribonic acid to its lactone form are:

  • Acidic pH: The lactonization process is often acid-catalyzed.[5][6] At a low pH, the carboxylic acid group can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group.

  • Heat: Elevated temperatures, especially during solvent evaporation, provide the activation energy needed for the cyclization reaction to occur.[6]

  • Concentration: As the concentration of the hydroxy acid increases during solvent removal, the equilibrium can be driven towards the formation of the lactone.

Q4: How can I detect if lactonization is occurring in my sample?

Several analytical techniques can be employed to monitor the presence of both the hydroxy acid and the lactone:

  • Thin-Layer Chromatography (TLC): The lactone is generally less polar than the corresponding hydroxy acid. A TLC plate will show two distinct spots if both forms are present.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method to determine the ratio of the acid to the lactone.[7][8] Different retention times will be observed for the two compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the open-chain and cyclic forms through characteristic chemical shifts.

  • Mass Spectrometry (MS): Mass spectrometry can also be used to identify the presence of both the lactone and its corresponding carboxylic acid.[8]

Troubleshooting Guide

Issue 1: Significant Lactone Formation Observed After Acidic Workup

Q: I performed an extraction from an aqueous solution after acidifying to a low pH to protonate the carboxylate. My analysis shows a high percentage of the lactone. How can I avoid this?

A: This is a common issue stemming from the acid-catalyzed nature of lactonization. While acidification is necessary to allow for extraction into an organic solvent, prolonged exposure to strong acid, especially at room temperature or higher, will favor lactone formation.[5][6]

Root Cause Analysis and Mitigation Strategy:

The core of the problem lies in the delicate balance between protonating the carboxylate for extraction and preventing the acid-catalyzed cyclization.

Recommended Protocol:

  • Pre-cool the Aqueous Layer: Before acidification, chill the aqueous solution containing the sodium salt of 2-C-methyl-D-ribonate in an ice bath.

  • Controlled Acidification: Slowly add a pre-chilled dilute acid (e.g., 1M HCl) with vigorous stirring while monitoring the pH. Aim for a pH just low enough to ensure complete protonation (typically pH 2-3). Avoid a large excess of strong acid.

  • Immediate Extraction: Perform the extraction with a suitable organic solvent (e.g., ethyl acetate, butanone) immediately after acidification.[4] Do not let the acidified aqueous solution stand for an extended period.

  • Minimize Emulsion Formation: If an emulsion forms, a small amount of brine can be added to help break it.

  • Drying the Organic Layer: Dry the organic extracts over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Prompt Solvent Removal: Remove the solvent under reduced pressure at a low temperature (ideally below 30°C).

Issue 2: Lactonization During Solvent Evaporation

Q: My extraction seems to go well, but after removing the solvent using a rotary evaporator, I find a significant amount of the lactone. What's causing this?

A: The heat from the rotary evaporator's water bath is likely providing the energy for the lactonization to occur, especially as the concentration of the hydroxy acid increases.

Root Cause Analysis and Mitigation Strategy:

The combination of residual acid from the workup and elevated temperature during solvent removal creates an ideal environment for lactonization.

Recommended Protocol:

  • Neutralize Residual Acid: Before evaporation, you can perform a quick wash of the combined organic extracts with brine to remove any remaining mineral acid.

  • Low-Temperature Evaporation: Use a rotary evaporator with the water bath set to a low temperature (e.g., 25-30°C). While this will take longer, it will significantly reduce the rate of lactonization.

  • Azeotropic Removal of Water: For stubborn traces of water in the organic extract, co-evaporation with a solvent like toluene can be effective at a lower temperature.

  • Drying Under Inert Gas: For small-scale preparations, after removing the bulk of the solvent, the final traces can be removed by placing the sample under a stream of nitrogen or argon.[9]

Issue 3: Poor Extraction Efficiency of the Hydroxy Acid

Q: I'm trying to extract the 2-C-methyl-D-ribonic acid, but my yields are very low. What can I do to improve this?

A: 2-C-methyl-D-ribonic acid is a highly polar molecule due to its multiple hydroxyl groups and the carboxylic acid moiety. This can make its extraction from water into a less polar organic solvent challenging.

Root Cause Analysis and Mitigation Strategy:

The polarity of the target molecule dictates that a more polar extraction solvent and techniques to reduce its water solubility are necessary.

Recommended Protocol:

  • Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl) or ammonium sulfate.[10] This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic acid and promoting its partitioning into the organic layer.

  • Use of More Polar Solvents: While ethyl acetate is a common choice, consider using more polar, water-immiscible solvents like butanone.[4]

  • Continuous Liquid-Liquid Extraction: For larger scales or particularly difficult extractions, a continuous liquid-liquid extractor can be highly effective. This apparatus continuously extracts the aqueous phase with fresh organic solvent, leading to a much higher recovery of polar compounds.

  • pH Optimization: Ensure the pH of the aqueous layer is sufficiently low (pH 2-2.5) to fully protonate the carboxylic acid, thereby reducing its polarity.[4]

Data Summary Table
ParameterRecommendation to Minimize LactonizationRationale
pH of Aqueous Phase Maintain at neutral to slightly basic pH until just before extraction. Acidify to pH 2-3 immediately prior to extraction.Lactonization is acid-catalyzed. Keeping the molecule as the carboxylate salt until the last moment minimizes reaction time.
Temperature Keep all steps, especially solvent evaporation, at low temperatures (ideally ≤ 30°C).Lactonization is accelerated by heat.
Extraction Solvent Use a more polar solvent like butanone if extraction with ethyl acetate is inefficient.Improves partitioning of the polar hydroxy acid into the organic phase.
Workup Wash the organic extract with brine to remove residual acid.Minimizes acid-catalyzed lactonization during solvent removal.
Experimental Workflow Diagram

The following diagram illustrates the decision-making process for the extraction and workup of 2-C-methyl-D-ribonic acid to prevent lactonization.

ExtractionWorkflow start Aqueous solution of 2-C-methyl-D-ribonate salt cool Cool aqueous solution to 0-5 °C start->cool acidify Slowly add pre-chilled dilute acid to pH 2-3 cool->acidify extract Immediately perform liquid-liquid extraction acidify->extract separate Separate organic and aqueous layers extract->separate dry Dry organic layer with anhydrous Na2SO4 or MgSO4 separate->dry evaporate Evaporate solvent at low temperature (<30°C) dry->evaporate check_lactone Analyze for lactone (TLC, HPLC, NMR) evaporate->check_lactone product Isolated 2-C-methyl-D-ribonic acid check_lactone->product Lactone content low troubleshoot Troubleshooting: High Lactone Content check_lactone->troubleshoot Lactone content high troubleshoot->cool Re-optimize conditions: - Colder temperature - Faster extraction - Less acid

Caption: Decision workflow for minimizing lactonization during extraction.

References

Sources

Optimization

Troubleshooting incomplete derivatization of 2-C-methylated sugars

Topic: Troubleshooting Incomplete Derivatization of 2-C-Methylated Sugars Role: Senior Application Scientist, Carbohydrate Analytics Content Type: Technical Support Center (Interactive Q&A) Specialized Module: 2-C-Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Derivatization of 2-C-Methylated Sugars Role: Senior Application Scientist, Carbohydrate Analytics Content Type: Technical Support Center (Interactive Q&A)

Specialized Module: 2-C-Methylated Sugars (Branched-Chain)

Welcome to the technical support hub. You are likely here because your GC-MS data for branched-chain sugars (e.g., 2-C-methyl-D-erythritol, Hamamelose, or antibiotic sugars like Cladinose) is showing inconsistent quantification, "ghost" peaks, or confusing mass spectra.

Unlike linear sugars, 2-C-methylated sugars possess a quaternary carbon at the C-2 position. This creates a tertiary hydroxyl group that is sterically hindered. Standard protocols designed for glucose or fructose often fail here, leaving the C-2 position underivatized.

Below is your troubleshooting guide, structured to diagnose, explain, and solve these specific kinetic limitations.

🛠️ Module 1: Diagnostic & Triage

Q: How do I confirm that my issue is incomplete derivatization and not column degradation?

A: Look for the "M-TMS" Signature. Incomplete derivatization of the sterically hindered C-2 hydroxyl results in a specific mass spectral pattern.

  • The "Ghost" Peak: You will often see two peaks for the same compound. The later-eluting peak is usually the fully derivatized species. The earlier peak is the partially derivatized form (more polar = less retained on non-polar columns like DB-5).

  • Mass Shift: Check the mass spectrum of the suspicious peak.

    • Fully Silylated (TMS): Look for the molecular ion (

      
      ) or the characteristic 
      
      
      
      (loss of methyl).
    • Incomplete (Missing one TMS): You will see a shift of -72 Da (mass of a TMS group minus H) or -90 Da (loss of TMSOH).

    • Example: For a 2-C-methyl-tetrol (4 OH groups), if you see a spectrum matching the Tri-TMS derivative instead of the Tetra-TMS, your reaction failed at the tertiary alcohol.

🔬 Module 2: The Mechanism (Why it Fails)

Q: I followed the standard 37°C protocol. Why did it work for Glucose but fail for 2-C-Methylerythritol?

A: It is a Kinetic, not Thermodynamic, limitation. Standard sugars (Glucose) have primary and secondary alcohols.[1] These react rapidly with silylating agents like MSTFA.

  • The 2-C-Methyl Block: The methyl group at C-2 acts as a physical shield. The bulky trimethylsilyl (TMS) group struggles to approach the neighboring hydroxyl on the same crowded carbon (the tertiary alcohol).

  • The Consequence: At mild temperatures (37°C or 60°C), the reaction rate (

    
    ) for this specific hydroxyl is near zero. You are observing a kinetically trapped intermediate.
    

StericBlock Substrate 2-C-Methyl Sugar (Tertiary OH at C-2) Reaction_Std Standard Cond. (37°C, 30 min) Substrate->Reaction_Std Steric Hindrance Reaction_Hard Forcing Cond. (80°C+, Catalyst) Substrate->Reaction_Hard Reagent MSTFA (TMS Donor) Reagent->Reaction_Std Reagent->Reaction_Hard Result_Partial Incomplete Derivative (Missing C-2 TMS) Reaction_Std->Result_Partial Kinetic Trap Result_Full Fully Derivatized Quantifiable Reaction_Hard->Result_Full Barrier Overcome

Figure 1: Kinetic pathway showing how standard conditions trap 2-C-methyl sugars in partially derivatized states.

🧪 Module 3: Silylation Protocol (The Fix)

Q: How do I force the reaction to completion without degrading the sugar?

A: Switch to "Hard Silylation" conditions. You must increase the energy of the system and use a smaller, more aggressive reagent.

Recommended Protocol: High-Temp MSTFA/TMCS

Note: This protocol assumes you have already performed Methoximation (if your sugar has a carbonyl group). If analyzing polyols like MEP, skip to Step 2.

Reagents:

  • MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (Smaller steric profile than BSTFA).[2]

  • TMCS: Trimethylchlorosilane (Essential catalyst).

  • Pyridine: Anhydrous (Acid scavenger).

Step-by-Step Workflow:

  • Drying (Critical): Evaporate your sample to absolute dryness under

    
    . Any water will destroy the reagent.
    
  • Solubilization: Add 40

    
     anhydrous Pyridine. Sonicate for 10 min.
    
  • Reagent Addition: Add 60

    
    MSTFA + 1% TMCS .
    
    • Tip: Do not use pure MSTFA. The TMCS catalyst is non-negotiable for tertiary alcohols.

  • The "Hard" Bake: Incubate at 80°C for 90 minutes .

    • Why: Standard protocols use 37°C/30min. You need 80°C to overcome the activation energy barrier of the tertiary C-2 position.

  • Equilibration: Allow to cool to room temp for 30 mins before injection to prevent fractionation in the needle.

ParameterStandard Sugar (Glucose)2-C-Methyl Sugar (Branched)
Reagent BSTFA or MSTFAMSTFA + 1-10% TMCS
Temperature 37°C - 60°C80°C - 90°C
Time 30 - 60 mins90 - 120 mins
Solvent Pyridine (Optional)Pyridine (Mandatory)

🔄 Module 4: Alternative Chemistries

Q: Silylation is still inconsistent. Can I use Alditol Acetates?

A: Yes, but with a specific caveat regarding Acetylation. Alditol acetate derivatization involves reducing the sugar to a polyol (alditol) and then acetylating the hydroxyls. This eliminates anomers (single peak per sugar).

The 2-C-Methyl Warning: Just like silylation, acetylation of a tertiary alcohol is difficult. Standard acetic anhydride/pyridine often fails to acetylate the C-2 position.

The Fix: DMAP Catalysis If you choose Alditol Acetates, you must use a hyper-nucleophilic catalyst.

  • Reduction: NaBH4 (or NaBD4) in DMSO/Methylimidazole.

  • Acetylation: Acetic Anhydride + Pyridine + 4-Dimethylaminopyridine (DMAP) .

    • Role of DMAP: It increases the rate of acetylation by

      
       fold, ensuring the tertiary hydroxyl is capped.
      

📊 Module 5: Troubleshooting Logic Tree

Use this flow to diagnose your current experiment.

Troubleshooting Start Start: Bad Chromatography CheckPeaks Are there multiple peaks for one compound? Start->CheckPeaks CheckMass Check Mass Spectrum of 'Ghost' Peak CheckPeaks->CheckMass Isomers Is it an Anomer? (Alpha/Beta separation) CheckMass->Isomers Spectra Identical Incomplete Is it Incomplete? (Mass = Target - 72/90Da) CheckMass->Incomplete Spectra Shifted Fix_Anomer Solution: Methoximation (Lock ring open) Isomers->Fix_Anomer Fix_Steric Solution: Hard Silylation (MSTFA/TMCS @ 80°C) Incomplete->Fix_Steric

Figure 2: Decision matrix for diagnosing derivatization failures.

References

  • Little, J. L. (1999).[1] Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link (Context: General silylation artifacts and incomplete reaction mechanisms).

  • Fiehn, O. (2016).[1] Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling. Current Protocols in Molecular Biology. Link (Context: Standard MeOx-TMS protocols and the necessity of temperature control).

  • Fox, A., et al. (1993).[1] Absolute identification of muramic acid, at trace levels, in human tissues. Journal of Microbiological Methods. Link (Context: Use of Alditol Acetates for complex sugar analysis).

  • Harvey, D. J. (2011).[1] Derivatization of carbohydrates for analysis by mass spectrometry. Journal of Chromatography B. Link (Context: Detailed review of silylation vs. acetylation kinetics for hindered hydroxyls).

Sources

Troubleshooting

Technical Support Center: Calcium Removal from 2-C-Methyl-D-Ribonic Acid Reaction Mixtures

Executive Summary The synthesis of 2-C-methyl-D-ribonic acid (and its downstream conversion to 2-C-methyl-D-ribono-1,4-lactone ) typically involves the alkaline degradation/rearrangement of D-fructose using Calcium Hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-C-methyl-D-ribonic acid (and its downstream conversion to 2-C-methyl-D-ribono-1,4-lactone ) typically involves the alkaline degradation/rearrangement of D-fructose using Calcium Hydroxide [Ca(OH)₂] or Calcium Oxide.[1] While Calcium serves as an essential catalyst for the epimerization and benzilic acid-type rearrangement, its presence in the final stream is detrimental. Residual calcium ions (


) inhibit efficient lactonization, cause scaling in evaporators, and interfere with downstream nucleoside coupling reactions.

This guide addresses the three primary methodologies for calcium removal: Cation Exchange Chromatography , Oxalic Acid Precipitation , and Carbonation , provided in a troubleshooting Q&A format.

Module 1: Ion Exchange Chromatography (The Gold Standard)

Best for: High-purity requirements, complete conversion to free acid, and continuous processing.

Q1: I am using a strong acid cation resin, but I see early calcium breakthrough. My capacity is lower than the manufacturer's spec. Why? Diagnosis: This is often due to channeling or ionic competition , not resin failure. Technical Insight: Sugar acid mixtures are viscous.[1] If the flow rate is too high (>2 BV/h), the mobile phase creates "channels" through the resin bed, bypassing the beads. Furthermore, if your reaction mixture contains high concentrations of other cations (like


 from pH adjustments), they compete for binding sites.
Protocol Correction: 
  • Reduce Flow Rate: Operate at 0.5 – 1.0 Bed Volumes (BV) per hour to ensure diffusion into the resin pores.

  • Temperature Control: Heat the feed column to 40-50°C . This lowers viscosity, improving mass transfer kinetics without degrading the ribonic acid.

  • Backwashing: Ensure you backwash the column before the cycle to classify the beads and remove air pockets.

Q2: My product eluate is turning yellow/brown during the resin process. Is the resin degrading my product? Diagnosis: This is likely acid-catalyzed degradation (caramelization) occurring on the resin bead. Technical Insight: Strong Acid Cation (SAC) resins in the


 form have a local pH < 1.0 at the bead surface. 2-C-methyl-D-ribonic acid is tertiary at the C-2 position; while relatively stable, prolonged exposure to high localized acidity and heat can trigger dehydration or retro-aldol type degradation.
Protocol Correction: 
  • Limit Residence Time: Do not let the product sit on the column. Elute immediately.

  • Cool Down: If degradation persists, lower the column temperature to 20-25°C, even if it means running slower.

  • Wash Immediately: Flush the column with water immediately after the feed step to recover all product and stop acid exposure.

Q3: Which resin do you recommend for this specific sugar acid? Recommendation: A Gel-type Strong Acid Cation (SAC) resin (e.g., Amberlite IR-120 H form or Dowex 50W).

  • Why: Macroporous resins are better for large organic molecules, but 2-C-methyl-D-ribonic acid is a small molecule (

    
    ). Gel resins offer higher total capacity (eq/L) and are less prone to fouling by sugar polymers than macroporous types in this specific molecular weight range.
    
Module 2: Precipitation Methods (The Bulk Approach)

Best for: Large-scale batch processing where resin cost is prohibitive.

Q4: I am using Sulfuric Acid (


) to precipitate Calcium Sulfate (

), but filtration is a nightmare. The filter clogs instantly.
Diagnosis: You are forming gypsum fines .

has a relatively high solubility product (

) compared to other salts, and it tends to form a supersaturated solution that crashes out as a gelatinous micro-crystalline sludge. Protocol Correction: Switch to Oxalic Acid.
  • Chemistry: Calcium Oxalate (

    
    ) has a 
    
    
    
    of
    
    
    , making it roughly 10,000x less soluble than the sulfate. It forms a denser, more crystalline precipitate that filters easier.
  • Safety Note: Oxalic acid is toxic; ensure stoichiometry is calculated precisely to avoid excess oxalic acid in your product.

Q5: When using Oxalic Acid, I still find Calcium in my final lactone. How do I drive the reaction to completion? Diagnosis: The reaction is equilibrium-limited by pH. As Calcium Oxalate precipitates, the solution becomes more acidic (releasing free Ribonic Acid), which slightly increases the solubility of the Calcium Oxalate. Self-Validating Protocol:

  • Stoichiometry: Add 1.05 equivalents of Oxalic Acid relative to the Calcium content (measure Ca via EDTA titration first).

  • Digest: Heat the slurry to 60°C for 1 hour with vigorous stirring. This "Ostwald ripening" grows larger crystals, improving filtration.

  • Cooling Crystallization: Cool to 4°C before filtration. Solubility of Ca-Oxalate drops significantly at low temperatures.

  • Polishing: Pass the filtrate through a small "polishing" cation exchange column to catch the final ppm of Calcium.

Q6: Can I use Carbon Dioxide (


) to precipitate Calcium Carbonate (

)?
Diagnosis: Only partially effective. Technical Insight: Carbonation works well at high pH (like in sugar refining). However, as

neutralizes the solution, the pH drops. Below pH 8,

begins to solubilize as Calcium Bicarbonate [

]. You cannot reach the free acid state (pH < 2) using only

. Verdict: Use

only for bulk removal (reducing pH from 12 to 8), then switch to Ion Exchange or Oxalic Acid for the final strip.
Module 3: Lactonization & Analysis

Q7: How does residual Calcium affect the conversion to 2-C-methyl-D-ribono-1,4-lactone? Impact: Lactonization is an equilibrium driven by acid catalysis and water removal.



Calcium ions stabilize the open carboxylate form (as the salt), effectively "locking" the molecule open. To achieve >90% lactonization yield, Calcium levels must be < 50 ppm .

Q8: How do I verify Calcium removal without expensive ICP-MS equipment? Field Test (The Oxalate Limit Test):

  • Take 1 mL of your treated filtrate.

  • Adjust pH to ~4-6 with ammonium hydroxide (if too acidic).

  • Add 2-3 drops of saturated Ammonium Oxalate solution.

  • Result: Turbidity or white precipitate indicates Calcium > 20-50 ppm. Clear solution indicates successful depletion.

Summary of Methodologies
FeatureIon Exchange (Resin)Oxalic Acid PrecipitationCarbonation (

)
Calcium Removal > 99.9% (Best)> 98%~80% (Partial)
Final Product Form Free Acid (pH < 2)Free Acid (pH < 2)Salt/Bicarbonate Mix
Scalability Linear (Column size)Excellent (Batch tank)Excellent (Gas sparge)
Filtration Speed N/A (Flow through)Fast (if digested)Slow (fine precipitate)
Cost High (Resin + Regen)Medium (Reagent)Low
Primary Risk Resin foulingToxic reagent residueIncomplete removal
Visualizing the Purification Workflow

The following diagram illustrates the logical flow for purifying 2-C-methyl-D-ribonic acid, highlighting the decision points between Resin and Precipitation pathways.

G Start Crude Reaction Mixture (Ca-2-C-methyl-D-ribonate) Decision Scale / Purity Req? Start->Decision OxalicAdd Add Oxalic Acid (1.05 eq, 60°C) Decision->OxalicAdd Bulk / Batch Dilute Dilute to < 20 Brix Filter Particulates Decision->Dilute High Purity / Continuous Digest Digest & Cool (Ostwald Ripening) OxalicAdd->Digest Filter Filtration Digest->Filter WasteSolid Solid Waste: Ca-Oxalate Filter->WasteSolid Polishing Polishing Step (Optional IX Guard Col) Filter->Polishing Filtrate IXColumn Cation Exchange Column (SAC, H+ Form, 45°C) Dilute->IXColumn CheckBreak Monitor Conductivity (Breakthrough Check) IXColumn->CheckBreak CheckBreak->Polishing Evap Vacuum Concentration (Water Removal) Polishing->Evap Lactonization Lactonization (Acid Catalyzed Ring Closure) Evap->Lactonization Final Pure 2-C-methyl-D-ribono-1,4-lactone Lactonization->Final

Figure 1: Decision logic and process flow for the decalcification and isolation of 2-C-methyl-D-ribono-1,4-lactone.

References
  • Preparation method of 2-C-methyl-D-ribonic acid-1,4-lactone. (Patent CN102702141A). Google Patents.
  • Process for the production of 2-C-methyl-D-ribonolactone. (Patent US7598373B2). Google Patents.
  • Process for decolorization and decalcification of sugar solutions. (Patent US5096500A). Google Patents.
  • Process of epimerizing calcium d-arabonate. (Patent US2438881A). Google Patents.
  • The use of ion exchange resins for beet sugar juice processing. ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Chemical Shift Assignment of 2-C-methyl-D-ribono-1,4-lactone

This guide provides a detailed comparative analysis of the Nuclear Magnetic Resonance (NMR) chemical shift assignments for 2-C-methyl-D-ribono-1,4-lactone. This compound is a pivotal intermediate in the synthesis of a va...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the Nuclear Magnetic Resonance (NMR) chemical shift assignments for 2-C-methyl-D-ribono-1,4-lactone. This compound is a pivotal intermediate in the synthesis of a variety of nucleoside analogues that are under investigation for antiviral and anticancer therapies.[1][2] A precise understanding of its structure, confirmed through NMR spectroscopy, is critical for its application in drug development and medicinal chemistry.

Due to the limited availability of published, experimentally-derived NMR data for 2-C-methyl-D-ribono-1,4-lactone in readily accessible literature, this guide will establish a robust framework for its characterization. We will achieve this by presenting a detailed comparison with the experimentally determined NMR data of its parent compound, D-ribono-1,4-lactone, and a closely related analogue, 2-C-methyl-d-threono-1,4-lactone. This comparative approach allows for a confident prediction of the chemical shifts for 2-C-methyl-D-ribono-1,4-lactone, grounded in fundamental principles of NMR spectroscopy.

The Structural Impact of C-2 Methylation on the Ribono-1,4-lactone Scaffold

The introduction of a methyl group at the C-2 position of the D-ribono-1,4-lactone ring induces significant changes in the electronic environment and steric interactions within the molecule. These alterations are directly reflected in the ¹H and ¹³C NMR spectra. The primary effects anticipated are:

  • Downfield Shift of C-2: The substitution of a hydrogen atom with a methyl group at C-2 will cause a significant downfield shift in the ¹³C NMR spectrum for this carbon due to the inductive effect of the additional carbon-carbon bond.

  • Influence on Adjacent Protons and Carbons: The electronic and steric influence of the C-2 methyl group will extend to the neighboring protons and carbons, particularly H-3, C-1 (carbonyl), C-3, and C-4, leading to predictable shifts in their NMR signals.

  • Changes in Coupling Constants: The altered geometry of the lactone ring due to the presence of the bulky methyl group may lead to changes in the dihedral angles between adjacent protons, which in turn will affect the observed proton-proton coupling constants (J-values).

Comparative NMR Data Analysis

To illustrate the expected shifts, we will compare the known NMR data for D-ribono-1,4-lactone with that of a methylated analogue. While the direct ¹H and ¹³C NMR data for 2-C-methyl-D-ribono-1,4-lactone is not explicitly detailed in the surveyed literature, we can infer its spectral characteristics by examining related structures.

NMR Data for D-ribono-1,4-lactone (Parent Compound)

The NMR data for D-ribono-1,4-lactone serves as our baseline. The chemical shifts for its carbon atoms have been reported, providing a clear reference for the unsubstituted lactone ring.[3]

NMR Data for a Methylated Analogue: 2-C-methyl-d-threono-1,4-lactone

The NMR data for 2-C-methyl-d-threono-1,4-lactone offers valuable insight into the effect of C-2 methylation on a similar lactone scaffold. Although the stereochemistry at C-3 and C-4 differs from our target molecule, the influence of the methyl group on the adjacent carbons provides a strong basis for prediction.[4]

Predicted NMR Chemical Shift Assignment for 2-C-methyl-D-ribono-1,4-lactone

Based on the comparative analysis of the parent compound and its methylated analogue, we can predict the ¹H and ¹³C NMR chemical shifts for 2-C-methyl-D-ribono-1,4-lactone.

Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm) for D-ribono-1,4-lactone and Predicted Shifts for 2-C-methyl-D-ribono-1,4-lactone.

Carbon AtomD-ribono-1,4-lactone (Experimental, ppm)[3]2-C-methyl-D-ribono-1,4-lactone (Predicted, ppm)Rationale for Predicted Shift
C-1 (C=O)~170-180~175-185The electron-donating methyl group at the α-position (C-2) is expected to have a minor shielding effect on the carbonyl carbon compared to other substituents.
C-2~70-75~75-85Substitution of H with a CH₃ group will cause a significant downfield shift (α-effect).
C-3~68.6~70-75The presence of the adjacent methyl group may cause a slight downfield shift due to steric and electronic effects.
C-4~80-85~80-85The effect of the C-2 methyl group on C-4 is expected to be minimal due to the distance.
C-5 (CH₂)~60-65~60-65Minimal effect expected from the C-2 methyl group.
2-CH₃-~15-25Typical chemical shift for a methyl group attached to a quaternary carbon.

Table 2: Predicted ¹H NMR Chemical Shift Assignments for 2-C-methyl-D-ribono-1,4-lactone.

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)Rationale
H-34.2 - 4.5dJ ≈ 4-6Coupled to H-4. The presence of the C-2 methyl group removes the coupling to H-2.
H-44.3 - 4.6ddJ ≈ 4-6, 2-4Coupled to H-3 and H-5.
H-5a, H-5b3.7 - 4.0mDiastereotopic protons of the CH₂OH group, coupled to H-4 and each other.
2-CH₃1.3 - 1.6sSinglet as there are no adjacent protons to couple with.
3-OH, 4-OH, 5-OHBroadsExchangeable protons, chemical shift is dependent on solvent and concentration.

Experimental Protocols

For the accurate acquisition of NMR data for 2-C-methyl-D-ribono-1,4-lactone and its analogues, the following experimental workflow is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for carbohydrate derivatives due to its ability to dissolve polar compounds and to slow down the exchange of hydroxyl protons, allowing for their observation and coupling.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the lactone in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment is recommended to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

  • 2D NMR: To unambiguously assign all signals, the following two-dimensional NMR experiments are crucial:

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons like C-1 and C-2.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the stereochemistry.

Visualizing the NMR Assignment Workflow

The following diagram illustrates the logical workflow for the complete NMR chemical shift assignment of 2-C-methyl-D-ribono-1,4-lactone.

NMR_Assignment_Workflow cluster_preparation Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_analysis Data Analysis & Assignment dissolve Dissolve Lactone in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms h1_nmr ¹H NMR add_tms->h1_nmr c13_nmr ¹³C NMR (with DEPT) cosy COSY c13_nmr->cosy hsqc HSQC hmbc HMBC noesy NOESY assign_protons Assign ¹H Signals (Multiplicity, Integration, J-coupling) noesy->assign_protons assign_carbons Assign ¹³C Signals (DEPT, Chemical Shift) assign_protons->assign_carbons correlate_h_c Correlate ¹H and ¹³C (HSQC, HMBC) assign_carbons->correlate_h_c confirm_structure Confirm Structure & Stereochemistry (NOESY) correlate_h_c->confirm_structure

Caption: Workflow for NMR chemical shift assignment.

Molecular Structures for Comparison

The following diagrams illustrate the structures of the compounds discussed in this guide.

Caption: Structures of the target compound and its parent analogue.

Conclusion

References

  • ChemBK. (2024, April 9). 2-C-Methyl-D-ribono-1,4-lactone.
  • MySkinRecipes. (n.d.). 2-C-Methyl-D-ribono-1,4-lactone.
  • Semantic Scholar. (2020, May 28). New Methyl Threonolactones and Pyroglutamates of Spilanthes acmella (L.) L. and Their Bone Formation Activities.
  • LOCKSS. (1989). 17O NMR SPECTROSCOPY OF LACTONES.
  • Google Patents. (2015). US20150126752A1 - Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone.
  • IQ UFRGS. (2015, August 11). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives.
  • MDPI. (2023, January 13). Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative.
  • Pendidikan Kimia. (n.d.). Membered D‐Ribonolactone Derivatives.
  • ResearchGate. (n.d.). N.M.R. studies of aldonolactones. The 80-MHz proton N.M.R. and 20-MHz proton-coupled C N.M.R. of D-Arabinono-1,4-lactone in D2O solutions.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.).
  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
  • NIH. (n.d.). Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon.
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
  • NIST WebBook. (n.d.). D-(+)-Ribono-1,4-lactone, 3TMS derivative.
  • Chemical shifts. (n.d.).

Sources

Comparative

Reference Standard Guide: 2-C-Methyl-D-Ribonic Acid Analysis

Executive Summary 2-C-methyl-D-ribonic acid (CAS: 7473-35-0) is a critical oxidative metabolite associated with 2'-C-methyl nucleoside analogs, most notably Sofosbuvir (Sovaldi®), a direct-acting antiviral for Hepatitis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-C-methyl-D-ribonic acid (CAS: 7473-35-0) is a critical oxidative metabolite associated with 2'-C-methyl nucleoside analogs, most notably Sofosbuvir (Sovaldi®), a direct-acting antiviral for Hepatitis C. While the primary circulating metabolite of Sofosbuvir is the nucleoside GS-331007, 2-C-methyl-D-ribonic acid represents the downstream oxidation of the ribose moiety, often monitored in mass balance studies, degradation profiling, and renal excretion analysis.[1][2][3][4]

The Analytical Gap: Unlike the parent drug, this analyte is a small, highly polar sugar acid (MW 180.[2]16) lacking a UV-active chromophore.[1][2] Standard reversed-phase (C18) methods fail to retain it, and it is prone to acid-lactone equilibrium , creating split peaks and quantification errors.[1][2]

This guide outlines the definitive reference standard strategy and HILIC-MS/MS methodology required to overcome these challenges.

The Analytical Challenge: Why Standard Selection Fails

Before selecting a product, researchers must understand the physicochemical traps inherent to this molecule.[2]

The Acid-Lactone Equilibrium Trap

2-C-methyl-D-ribonic acid exists in dynamic equilibrium with its lactone form (2-C-methyl-D-ribono-1,4-lactone, MW 162.14).[1][2]

  • Low pH (Acidic): Favors Lactone formation.[1][2]

  • High pH (Basic): Favors Ring Opening (Free Acid).[2]

  • Impact: If your reference standard is the lactone but your mobile phase is basic, the retention time will shift during the run.[2] If your mobile phase is acidic, you may see two peaks (acid and lactone) for a single analyte.[2]

Polarity & Matrix Effects

With a logP of approx -2.6, this molecule is too polar for C18 columns.[1][2] It elutes in the void volume where ion suppression from plasma salts is highest.[1][2] Hydrophilic Interaction Liquid Chromatography (HILIC) is not optional; it is mandatory.[2]

Reference Standard Comparison

For regulated bioanalysis (GLP/GCP), the choice of standard dictates the validation tier.[2]

Table 1: Comparative Assessment of Reference Standards
FeatureOption A: High-Purity Unlabeled Standard Option B: Stable Isotope Labeled (SIL) IS Option C: Structural Analog IS
Material 2-C-methyl-D-ribonic acid (Free Acid)2-C-methyl-D-ribonic acid-13C6 or -D3D-Gluconic Acid / Methyl-glucuronide
Role Calibration Curve (Analyte)Internal Standard (Normalization)Internal Standard (Cost-saving)
Matrix Compensation None.[1][2] Subject to ion suppression.[1][2]Perfect. Co-elutes and suppresses equally.[1][2]Poor. Elutes at different time; fails to correct specific matrix effects.
HILIC Suitability High.[1][2][5][6] Requires buffering.High. Matches analyte retention exactly.Low. Retention drifts relative to analyte in HILIC gradients.[1][2]
Recommendation Mandatory for Calibrators.Gold Standard for Quantitation.[1][2]Not Recommended for clinical samples.[1][2]
Recommendation for Critical Assays

Do not use Analog IS. In HILIC, retention times are sensitive to salt concentration.[2] An analog that elutes 0.5 minutes away from your analyte will not experience the same ion suppression event, leading to calculated concentrations with >20% error.[2]

  • Primary Choice: Custom synthesis of 13C-labeled 2-C-methyl-D-ribonic acid is the only way to guarantee accuracy in urine/plasma matrices.[1][2]

Methodological Comparison: HILIC vs. RPLC

The following DOT diagram illustrates the decision logic for selecting the correct chromatography.

MethodSelection Start Analyte: 2-C-methyl-D-ribonic acid Decision Select Chromatography Start->Decision RPLC Reversed-Phase (C18) Decision->RPLC Standard Approach HILIC HILIC (Amide/ZIC) Decision->HILIC Recommended ResultRP Result: Elution in Void Volume High Ion Suppression Failure RPLC->ResultRP ResultHILIC Result: Retention k' > 2 Separation from Salts Success HILIC->ResultHILIC

Figure 1: Decision tree highlighting the necessity of HILIC chromatography for polar sugar acid analysis.

Validated Experimental Protocol (HILIC-MS/MS)

This protocol is designed to force the analyte into a single form (Free Acid) and separate it from matrix interferences.[1][2]

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS).[1][2]

  • Column: Waters BEH Amide or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 1.7 µm).[1][2]

  • Ionization: Electrospray Ionization, Negative Mode (ESI-) .[1][2]

    • Why Negative? Carboxylic acids ionize poorly in positive mode.[1][2] ESI- yields [M-H]⁻.

Mobile Phase Strategy (pH Control)

To prevent peak splitting (Lactone/Acid), we use a high-pH buffer to force the ring open into the carboxylate form.[2]

  • MP A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with Ammonium Hydroxide).

  • MP B: 10 mM Ammonium Acetate in Acetonitrile/Water (95:5).[2]

  • Gradient:

    • 0-1 min: 90% B (High organic for retention)[1][2]

    • 1-5 min: Ramp to 50% B

    • 5-7 min: Hold 50% B (Wash)

    • 7.1 min: Re-equilibrate 90% B (Crucial: HILIC needs 3-5 min re-equilibration).

Sample Preparation (Protein Precipitation)

Avoid Liquid-Liquid Extraction (LLE) as the analyte is too polar to extract into organic solvents.[1][2]

  • Aliquot: Transfer 50 µL Plasma/Urine to a plate.

  • Spike: Add 10 µL of SIL-Internal Standard (1 µg/mL in 50:50 AcN:Water).

  • Precipitate: Add 200 µL ice-cold Acetonitrile (containing 0.1% NH4OH to ensure basicity).

  • Vortex/Centrifuge: Vortex 1 min, Centrifuge at 4,000g for 10 min.

  • Transfer: Inject the supernatant directly.

    • Note: Do not evaporate and reconstitute in water.[1][2] Injecting 100% water into a HILIC column destroys peak shape.[1][2] Keep the sample high-organic.

MS/MS Transitions

Optimize these transitions for your specific instrument (Collision energies are estimates).

AnalytePrecursor (m/z)Product (m/z)TypeCE (eV)
2-C-Me-Ribonic Acid 179.1 [M-H]⁻ 59.0 (Acetate frag)Quantifier15
179.189.0 (Sugar backbone)Qualifier20
SIL-Internal Standard 185.1 (+6 Da)59.0 Quantifier15

Data Presentation & Self-Validation

When validating this method, ensure your data meets these criteria to prove the system is under control.

Table 2: Acceptance Criteria for Validation
ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time > 2.5 x Void Volume (k' > 1.5)If too early: Increase % Acetonitrile in MP B.
Peak Shape Symmetric (Tailing factor < 1.[1][2]5)If splitting: Check pH of Mobile Phase A. Must be > 8.5 to keep ring open.[1][2]
Matrix Factor 0.85 - 1.15 (IS Normalized)If failing: Your IS is not tracking the analyte.[1][2] Switch to SIL-IS.
Linearity r² > 0.995 (1 - 1000 ng/mL)If saturation occurs: Use 13C IS to extend dynamic range.[1][2]

Metabolic Pathway Visualization

Understanding the origin of the analyte ensures correct interpretation of PK data.[2]

Metabolism Sof Sofosbuvir (Prodrug) GS331007 GS-331007 (Nucleoside) Sof->GS331007 Dephosphorylation Ribonic 2-C-Methyl-D-Ribonic Acid (Oxidative Metabolite) GS331007->Ribonic Oxidation (Loss of Base) Lactone Ribono-1,4-Lactone (Cyclized Form) Ribonic->Lactone Acidic pH (Equilibrium) Lactone->Ribonic Basic pH

Figure 2: Metabolic pathway of Sofosbuvir leading to the formation of 2-C-methyl-D-ribonic acid and its pH-dependent equilibrium.[1][2]

References

  • Kirby, B. J., et al. (2015).[2] "Pharmacokinetics and Pharmacodynamics of Sofosbuvir in HCV Infection." Clinical Pharmacokinetics. Link

  • PubChem Compound Summary. (2023). "2-C-methyl-D-ribonic acid (CID 81982)."[1][2][7] National Center for Biotechnology Information.[1][2] Link[2]

  • Jaochico, A., et al. (2019).[2] "A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine." Bioanalysis. Link

    • Context: Validates the use of derivatization/HILIC approaches for small polar acids.
  • Agilent Technologies. (2022).[1][2] "HILIC Method Development for Polar Compounds." Technical Overview. Link

    • Context: Authoritative grounding for the selection of HILIC over RPLC for sugar acids.

Sources

Validation

Technical Guide: Distinguishing 2-C-Methyl-D-Ribonic Acid from 2-C-Methyl-D-Arabionic Acid

This guide outlines the technical distinction between 2-C-methyl-D-ribonic acid and 2-C-methyl-D-arabionic acid , focusing on their stereochemical differences and the analytical protocols required for definitive identifi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical distinction between 2-C-methyl-D-ribonic acid and 2-C-methyl-D-arabionic acid , focusing on their stereochemical differences and the analytical protocols required for definitive identification.

Executive Summary

The distinction between 2-C-methyl-D-ribonic acid and 2-C-methyl-D-arabionic acid is a critical quality control checkpoint in the synthesis of nucleoside analogs (e.g., HCV polymerase inhibitors) and carbohydrate metabolomics. These molecules are C2-epimers : they share identical connectivity and molecular weight (180.16 g/mol ) but differ in the spatial arrangement of the methyl and hydroxyl groups at the quaternary C2 carbon.

  • 2-C-methyl-D-ribonic acid: The C2-methyl group is typically cis to the C3-hydroxyl (in the standard γ-lactone conformation), often leading to specific NOE interactions.

  • 2-C-methyl-D-arabionic acid: The C2 stereocenter is inverted, altering the magnetic environment and chromatographic retention.

This guide details three self-validating protocols for their differentiation: NMR Spectroscopy (NOESY) , GC-MS (TMS Derivatization) , and HPAEC-PAD .

Structural Analysis & Stereochemistry

The primary challenge in distinguishing these acids lies in their tendency to form γ-lactones (1,4-lactones) in solution. The analysis below focuses on the lactone forms, which are the stable species usually observed in NMR and GC-MS.

Stereochemical Relationship[1][2]
  • D-Ribono-1,4-lactone scaffold: Substituents at C2 and C3 are cis (on the same side of the ring).

  • D-Arabino-1,4-lactone scaffold: Substituents at C2 and C3 are trans.

When a methyl group is introduced at C2 (creating a quaternary center), the relative orientation of the C2-Methyl group to the C3-Proton becomes the definitive structural marker.

Stereochemistry Common_Precursor 2-C-Methyl-D-Pentose Precursor Oxidation Oxidation (e.g., Br2/H2O) Common_Precursor->Oxidation Ribo 2-C-Methyl-D-Ribonic Acid (γ-Lactone Form) C2-Me / C3-H: TRANS relationship (Weak/No NOE) Oxidation->Ribo Retention of Ribo config Arabino 2-C-Methyl-D-Arabionic Acid (γ-Lactone Form) C2-Me / C3-H: CIS relationship (Strong NOE) Oxidation->Arabino Inversion to Arabino config

Figure 1: Stereochemical divergence.[1] Note that the specific NOE signal depends on the exact ring pucker, but the relative intensity differs significantly between epimers.

Protocol 1: NMR Spectroscopy (The Gold Standard)

Objective: Definitive structural assignment using Nuclear Overhauser Effect (NOE).

Methodology

Because C2 is quaternary (no proton), scalar coupling (


-coupling) cannot be used for C2-H. Instead, we rely on the spatial proximity of the C2-Methyl protons  to the C3-Proton .
  • Sample Preparation:

    • Dissolve 5–10 mg of sample in 600 µL D₂O (or DMSO-d6 if hydroxyl proton observation is required).

    • Allow 30 minutes for lactonization equilibrium if starting from the free acid salt.

  • Acquisition Parameters:

    • 1H NMR: 32 scans, relaxation delay (d1) ≥ 2.0 s.

    • 1D NOESY / 2D NOESY: Mixing time (

      
      ) = 500–800 ms. Target the methyl singlet (approx. 1.3–1.5 ppm).
      
  • Data Interpretation:

    • 2-C-Methyl-D-Arabiono-1,4-lactone: The C2-Me group and C3-H are typically on the same face of the furanose ring (cis).

      • Result: Strong NOE correlation between Methyl (~1.4 ppm) and H3 (~4.2 ppm).

    • 2-C-Methyl-D-Ribono-1,4-lactone: The C2-Me group and C3-H are on opposite faces (trans).

      • Result: Weak or Absent NOE correlation between Methyl and H3.

Comparative NMR Data (Simulated/Typical)
Feature2-C-Methyl-D-Ribono-1,4-lactone2-C-Methyl-D-Arabiono-1,4-lactone
C2-Me Shift (1H)

1.35 ppm (s)

1.42 ppm (s)
H3 Shift (1H)

4.35 ppm (d,

Hz)

4.15 ppm (d,

Hz)
NOE (Me

H3)
Weak / None Strong
C2 Shift (13C)

73.5 ppm

75.2 ppm

Analyst Note: Chemical shifts are solvent-dependent. The presence/absence of NOE is the robust metric, not the absolute ppm value.

Protocol 2: GC-MS Profiling (High Throughput)

Objective: Separation based on volatility and polarity differences of TMS derivatives.

Methodology

Direct injection of sugar acids is impossible due to polarity. Silylation is required.

  • Derivatization Protocol:

    • Dry: Lyophilize 100 µg of sample to complete dryness (critical).

    • React: Add 50 µL BSTFA + 1% TMCS and 50 µL dry Pyridine.

    • Incubate: 70°C for 45 minutes.

    • Dilute: Add 400 µL Hexane prior to injection.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temp Program: 80°C (2 min)

      
       10°C/min 
      
      
      
      280°C (5 min).
    • Inlet: Split 10:1, 250°C.

  • Differentiation Logic:

    • The Arabino isomer (less sterically crowded in the TMS-protected lactone form) typically elutes earlier than the Ribo isomer on non-polar phases (DB-5).

    • Mass Spectrum (EI): Both show characteristic fragments for TMS-sugar lactones (

      
       217, 73, 147). However, the intensity ratio of 
      
      
      
      217/
      
      
      204 often differs due to stereochemical effects on fragmentation kinetics.

Protocol 3: HPAEC-PAD (Process Analytical)

Objective: Analysis of non-derivatized samples in aqueous buffers (e.g., fermentation broth).

  • System: Dionex ICS-6000 or equivalent.

  • Column: CarboPac PA1 or PA20.

  • Eluent: Isocratic 100 mM NaOH with a sodium acetate gradient (0–200 mM).

  • Detection: Pulsed Amperometric Detection (PAD).

  • Performance:

    • At high pH, the lactone ring opens to the carboxylate (aldonate) form.

    • 2-C-methyl-D-arabionate typically elutes after 2-C-methyl-D-ribonate due to stronger interaction of the arabino-hydroxyl pattern with the pellicular anion-exchange resin.

Decision Workflow

Workflow Start Unknown Sample (White Solid/Syrup) Solubility Dissolve in D2O Start->Solubility NMR_1H 1H NMR Spectrum Solubility->NMR_1H Check_Me Identify Methyl Singlet (~1.4 ppm) NMR_1H->Check_Me NOESY Run 1D NOESY Target: Methyl Peak Check_Me->NOESY Result_Strong Strong NOE to H3 NOESY->Result_Strong Cis Geometry Result_Weak Weak/No NOE to H3 NOESY->Result_Weak Trans Geometry Conclusion_Ara Identity: 2-C-Methyl-D-Arabionic Acid Result_Strong->Conclusion_Ara Conclusion_Rib Identity: 2-C-Methyl-D-Ribonic Acid Result_Weak->Conclusion_Rib

Figure 2: Analytical decision tree for rapid identification.

References

  • PubChem. 2-C-methyl-D-ribonic acid | C6H12O6.[2] National Library of Medicine. [Link]

  • Kawai, Y., et al. Photocatalytic production and biological activity of D-arabino-1,4-lactone from D-fructose. Scientific Reports (2025). [Link]

  • Schumacher, R., et al. GC-MS analysis of low-molecular-weight dicarboxylic acids. Journal of Chromatography A. [Link]

  • Wamser, C. C. Stereochemistry of Carbohydrates: D-Arabinose vs D-Ribose Epimers. Portland State University Chemistry Guides.[1] [Link]

Sources

Comparative

Crystal Structure &amp; Conformational Analysis: 2-C-Methyl-D-Ribono-1,4-Lactone

This guide provides an in-depth technical analysis of 2-C-methyl-D-ribono-1,4-lactone , a critical chiral intermediate in the synthesis of branched-chain nucleosides (e.g., anti-HCV agents like Sofosbuvir). Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-C-methyl-D-ribono-1,4-lactone , a critical chiral intermediate in the synthesis of branched-chain nucleosides (e.g., anti-HCV agents like Sofosbuvir).

Executive Summary: The Methyl Effect

In nucleoside drug development, the introduction of a methyl group at the C-2 position of the ribose ring is a strategic modification to block polymerase activity or increase metabolic stability. This guide analyzes the structural rigidity and crystallographic profile of 2-C-methyl-D-ribono-1,4-lactone (referred to as 2-Me-RibL ) compared to its unmethylated parent, D-ribono-1,4-lactone (RibL ), and key derivatives.

While the parent lactone adopts a flexible conformation, the bulky C-2 methyl group locks the furanose ring into a specific puckering mode, pre-organizing the scaffold for downstream glycosylation.

Physicochemical & Crystallographic Profile[1][2][3][4][5]

Identification & Physical Properties

Before analyzing the crystal lattice, the pure compound is characterized by its high melting point and specific rotation, distinguishing it from the arabinono- isomer.

Property2-C-Methyl-D-ribono-1,4-lactoneD-Ribono-1,4-lactone (Parent)
CAS Number 492-30-85336-08-3
Formula C₆H₁₀O₅C₅H₈O₅
MW 162.14 g/mol 148.11 g/mol
Appearance White Crystalline SolidWhite Crystalline Solid
Melting Point 158 – 162 °C 80 – 82 °C
Optical Rotation

(c=1, H₂O)

(c=1, H₂O)
Solubility Water, MeOH, DMSOWater, EtOH

Expert Insight: The significantly higher melting point of the 2-C-methyl derivative (+80°C vs parent) indicates a more robust intermolecular hydrogen bonding network or efficient packing density driven by the hydrophobic methyl contact.

Comparative Crystal Structure Data

Direct X-ray diffraction of the pure polyol 2-Me-RibL is challenging due to hygroscopicity. Structural assignment is definitively established via its stable derivatives (e.g., benzylidene acetals) or fluoro-analogues. The table below compares the parent lactone with the definitive 2-C-methyl derivatives used for structural validation.

Crystallographic ParameterD-Ribono-1,4-lactone (Parent)2,3-O-(S)-Benzylidene-2-C-methyl-D-ribono-1,4-lactone2-Deoxy-2-fluoro-2-C-methyl-D-ribono-1,4-lactone
Crystal System OrthorhombicOrthorhombicOrthorhombic
Space Group



Unit Cell a (Å) Not typically reported alone8.6170(2)14.74
Unit Cell b (Å) N/A10.4615(3)40.35
Unit Cell c (Å) N/A13.2693(5)12.95
Volume (ų) N/A1196.18(6)~7700 (large cell)
Z (Molecules/Cell) 448
Ring Puckering

(Flexible)
Rigid Envelope (

)
Distorted Half-Chair
Ref Code (CSD) RIBLACDerived from Fleet et al.Parker et al. (2006)

Key Structural Findings:

  • Absolute Configuration: The crystallization of the 2,3-O-benzylidene derivative confirms the (S)-configuration at the acetal carbon and the D-ribo configuration of the lactone core.

  • Ring Strain: The 5-membered lactone ring in the 2-C-methyl series is more planar than the parent, but the methyl group forces substituents into specific pseudo-equatorial positions to minimize 1,3-diaxial interactions.

Experimental Protocol: Crystallization & Analysis

To replicate the structural determination, researchers typically derivatize the lactone to improve crystallinity.

Protocol: Synthesis and Crystallization of the Benzylidene Derivative

Objective: Obtain X-ray quality crystals to confirm C-2 stereochemistry.

  • Reaction:

    • Dissolve 2-C-methyl-D-ribono-1,4-lactone (1.0 eq) in benzaldehyde (excess).

    • Add catalytic ZnCl₂ or concentrated HCl.

    • Stir at RT for 4-12 hours.

  • Workup:

    • Neutralize with NaHCO₃.

    • Extract with EtOAc; wash with brine.

    • Concentrate in vacuo.

  • Crystallization (Critical Step):

    • Dissolve the crude syrup in minimal hot Ethanol/Hexane (1:1) .

    • Allow to cool slowly to 4°C over 24 hours.

    • Alternative: Vapor diffusion of pentane into a concentrated THF solution.

  • Data Collection:

    • Mount crystal at 150 K.

    • Collect data using Mo K

      
       radiation (
      
      
      
      Å).

Structural Logic & Pathways

The following diagrams illustrate the structural relationships and the "Methyl Effect" on the synthesis pathway.

Conformational Locking Mechanism

The 2-C-methyl group restricts the conformational freedom of the furanose ring, favoring specific transition states during nucleosidation.

G Parent D-Ribono-1,4-Lactone (Flexible Puckering) Methyl 2-C-Methyl-D-Ribono-1,4-Lactone (Sterically Locked) Parent->Methyl C-2 Methylation (Ca(OH)2 / Fructose) Twist Twist (T) Conformation Favored by Parent Parent->Twist Low Barrier Nucleoside Branched Nucleoside (HCV Inhibitor) Methyl->Nucleoside Glycosylation (Vorbrüggen) Envelope Envelope (E) Conformation Enforced by Me-Group Methyl->Envelope Steric Clash Avoidance Envelope->Nucleoside Pre-organized Scaffold

Figure 1: The "Methyl Lock" effect. The bulky methyl group at C-2 forces the lactone into a rigid Envelope conformation, facilitating stereoselective glycosylation.

Synthesis & Derivatization Workflow

This flow details the provenance of the crystal data sources.

G cluster_derivatives Crystalline Derivatives for XRD Fructose D-Fructose Lactone 2-C-Methyl-D-Ribono-1,4-Lactone (MP: 160°C) Fructose->Lactone Rearrangement (CaO) Benzylidene 2,3-O-Benzylidene Derivative (P212121 Space Group) Lactone->Benzylidene PhCHO / H+ Fluoro 2-Deoxy-2-fluoro Analogue (P212121 Space Group) Lactone->Fluoro DAST / Modification

Figure 2: Derivatization pathways used to generate X-ray quality crystals for structural confirmation.

References

  • Fleet, G. W. J., et al. (2009).[1] "2,3-O-(S)-Benzylidene-2-C-methyl-D-ribono-1,4-lactone."[1] Acta Crystallographica Section E, E65, o2199.[1]

  • Parker, S., Watkin, D., et al. (2006). "2-Deoxy-2-fluoro-2-C-methyl-D-ribono-1,4-lactone."[2] Acta Crystallographica Section E, E62, o1208–o1210.

  • Kinoshita, Y., et al. (1981). "The crystal structure of D-ribono-1,4-lactone at -150°C." Carbohydrate Research, 92(1), 1–7.

  • PubChem Compound Summary. "2-C-Methyl-D-ribono-1,4-lactone (CID 11805069)."

  • BenchChem. "2-C-Methyl-D-ribono-1,4-lactone Physical Properties."

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-C-Methyl-D-ribonic Acid

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical, regardless of its perceived hazard level, demands a tho...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical, regardless of its perceived hazard level, demands a thorough understanding of its properties and the implementation of appropriate safety protocols. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE) for handling 2-C-Methyl-D-ribonic acid and its common derivative, 2-C-Methyl-D-ribono-1,4-lactone.

While some aggregated safety data for 2-C-Methyl-D-ribono-1,4-lactone indicates that it may not meet the criteria for GHS hazard classification, it is crucial to approach its handling with a comprehensive safety mindset[1]. The acidic nature of the parent compound and the powdered form of the lactone necessitate precautions to prevent irritation and exposure through inhalation or contact[2][3]. This guide is built on the principle of "As Low As Reasonably Achievable" (ALARA) for chemical exposure.

The Foundation: Risk Assessment

Before any procedure, a thorough risk assessment is paramount. The choice of PPE is not a one-size-fits-all decision; it is dictated by the specifics of the work being performed. Key variables to consider include:

  • Scale: Handling milligrams for analytical purposes poses a different risk profile than working with multiple grams for synthesis.

  • Physical Form & Dust Generation: As a crystalline powder, 2-C-Methyl-D-ribono-1,4-lactone presents a risk of aerosolization[3][4]. Procedures like weighing, transferring, and scraping can generate airborne dust.

  • Procedure: Are you preparing a solution, running a reaction at elevated temperatures, or performing a vigorous agitation? Each step has unique exposure potentials.

  • Environment: Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood[4].

The following diagram illustrates a foundational decision-making workflow for PPE selection.

PPE_Workflow start Start: Procedure with 2-C-Methyl-D-ribonic Acid assess Assess Risk: - Scale (mg vs. g) - Dust/Aerosol Potential - Procedure Duration start->assess low_risk Low-Risk Scenario (e.g., <1g, solution prep in hood) assess->low_risk Low Potential Exposure high_risk Elevated-Risk Scenario (e.g., >1g, weighing dry powder, energetic reactions) assess->high_risk Higher Potential Exposure standard_ppe Standard PPE - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat low_risk->standard_ppe enhanced_ppe Enhanced PPE - Chemical Splash Goggles - Face Shield - Chemical-Resistant Gloves - Lab Coat - Respiratory Protection (if needed) high_risk->enhanced_ppe end Proceed with Experiment standard_ppe->end enhanced_ppe->end

Caption: PPE selection workflow based on procedural risk assessment.

Core PPE Recommendations

Based on the potential for irritation and the physical properties of the compound, the following PPE is recommended.

Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes and airborne dust.

  • Minimum Requirement: At all times, ANSI Z87.1-compliant safety glasses with side shields must be worn in the laboratory.

  • Elevated Risk: When handling larger quantities (>1g) of the powder, or when a splash hazard exists, upgrade to chemical splash goggles. For maximum protection during transfers of significant amounts, a face shield should be worn in conjunction with safety goggles[5]. This aligns with general best practices for handling acidic compounds[6][7].

Hand Protection

Direct skin contact should always be avoided.

  • Glove Selection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or submersion, gloves with a higher protective index, such as butyl or chloroprene rubber, should be considered[8]. Always check the manufacturer's glove compatibility charts.

  • Technique: Always inspect gloves for tears or punctures before use. After handling the chemical, remove gloves using a technique that avoids touching the outside of the glove with bare skin and wash hands thoroughly[6][7].

Body Protection

Protecting your skin and personal clothing from contamination is essential.

  • Standard Use: A flame-resistant laboratory coat, fully buttoned, is the minimum requirement.

  • Large-Scale Operations: For procedures involving multiple grams or a significant splash risk, consider wearing a chemical-resistant apron over the lab coat[8].

Respiratory Protection

Inhalation is a primary route of exposure for powdered substances.

  • Engineering Controls First: The primary method for controlling inhalation exposure is to handle the material in a chemical fume hood or other ventilated enclosure[4].

  • When to Use a Respirator: If engineering controls are insufficient to prevent the generation of dust, or during a large spill cleanup, respiratory protection is necessary[9]. A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) would be appropriate for this compound[10].

Summary of PPE Recommendations

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Risk (e.g., handling <1g in solution inside a fume hood)Safety glasses with side shieldsNitrile glovesLab coatNot typically required
Elevated-Risk (e.g., weighing >1g of powder, potential for dust)Chemical splash gogglesNitrile or chemical-resistant glovesLab coatRecommended if dust is visible
Spill Cleanup Chemical splash goggles and face shieldChemical-resistant gloves (e.g., butyl rubber)Lab coat and chemical-resistant apronNIOSH-approved respirator with particulate filter

Procedural Protocol: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye Protection: Put on safety glasses or goggles. If using a face shield, this goes on last.

  • Gloves: Don gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

This sequence is designed to move from most contaminated to least contaminated.

  • Gloves: Remove gloves without touching the exterior with your bare hands. Dispose of them immediately in the appropriate waste container.

  • Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior. Hang it in its designated location or place it in the appropriate laundry receptacle.

  • Eye Protection: Remove goggles or safety glasses by handling the earpieces or strap.

  • Respirator (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Spill and Disposal Plan

Spill Management:

  • Minor Spill (Solid): If a small amount of powder is spilled inside a fume hood, carefully sweep it up with a brush and dustpan, avoiding dust generation, and place it in a sealed container for disposal[10].

  • Major Spill: Evacuate the area and alert laboratory safety personnel.

  • Spill Kit: Ensure a spill kit with absorbent materials and neutralizers for acids is readily available.

Disposal:

  • Waste Classification: Chemical waste generators must consult local, regional, and national regulations to ensure complete and accurate classification and disposal[10].

  • Procedure: Collect all waste, including contaminated gloves and wipes, in a clearly labeled, sealed container. For larger quantities, disposal as hazardous waste is the most prudent course of action[11]. Do not dispose of down the drain unless permitted by your institution's environmental health and safety office[12].

By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2012). Safety Data Sheet: 2-Butynoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Formic acid.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - D(+)-Ribonic acid gamma-lactone.
  • Carl ROTH. (n.d.). 2-C-Methyl-D-ribono-1,4-lactone, 10 g.
  • Unknown Source. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • ChemBK. (2024). 2-C-Methyl-D-ribono-1,4-lactone.
  • BASF. (2026). Safety data sheet.
  • PubChem. (n.d.). 2-C-Methyl-D-ribono-1,4-lactone.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • DC Fine Chemicals. (2024). Safety Data Sheet.
  • Fisher Scientific. (2018). Safety Data Sheet: D(+)-Ribonic acid y-lactone.
  • Unknown Source. (n.d.). Acid Handling.
  • CymitQuimica. (n.d.). 2C-Methyl-D-ribono-1,4-lactone.
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.

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